molecular formula C12H17NO B2509544 1-(2-Amino-5-tert-butylphenyl)ethan-1-one CAS No. 126272-91-1

1-(2-Amino-5-tert-butylphenyl)ethan-1-one

Cat. No.: B2509544
CAS No.: 126272-91-1
M. Wt: 191.274
InChI Key: JNBAIPBJSKSQBY-UHFFFAOYSA-N
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Description

1-(2-Amino-5-tert-butylphenyl)ethan-1-one (CAS 126272-91-1) is a fine organic compound with a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol . This chemical serves as a valuable synthon and building block in medicinal chemistry and drug discovery research. Its structure, featuring both an amino and a ketone functional group on a benzene ring substituted with a tert-butyl group, makes it a versatile intermediate for the synthesis of more complex molecules. For instance, compounds with similar aminophenyl scaffolds are utilized in the development of pharmacologically active heterocycles, such as 2-aminothiazole derivatives, which have been explored for their anti-tubercular properties . Researchers can leverage this ketone in Hantzsch thiazole synthesis and other condensation reactions to create diverse chemical libraries for biological screening. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Proper safety procedures and handling protocols for laboratory chemicals must be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-5-tert-butylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8(14)10-7-9(12(2,3)4)5-6-11(10)13/h5-7H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBAIPBJSKSQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Amino-5-tert-butylphenyl)ethan-1-one: Structure, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds and established chemical principles to present a detailed profile. This document covers the predicted physicochemical properties, a plausible synthetic route with mechanistic insights, and predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to aid in its identification and characterization. The potential applications of this compound as a building block in drug discovery are also explored, drawing parallels with similar aminoacetophenone derivatives.

Introduction

Substituted aminoacetophenones are a critical class of intermediates in organic synthesis, serving as versatile precursors for a wide array of heterocyclic compounds and pharmacologically active molecules.[1] The unique arrangement of the amino and acetyl functional groups on the aromatic ring allows for diverse chemical transformations, making them valuable scaffolds in drug discovery. This guide focuses on this compound (CAS No. 126272-91-1), a member of this family featuring a bulky tert-butyl group. This substituent is often incorporated into drug candidates to enhance lipophilicity and modulate biological activity.[2]

This document aims to provide a detailed, albeit largely predictive, technical resource for researchers. The information presented is grounded in the well-established chemistry of analogous compounds, such as 1-(2-Amino-5-methylphenyl)ethanone, and fundamental principles of organic chemistry.[3][4]

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of this compound consists of an acetophenone core with an amino group at the ortho position and a tert-butyl group at the para position relative to the amino group.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₂H₁₇NOBased on structure
Molecular Weight 191.27 g/mol Calculated from formula
Appearance Likely a yellow to brown solid or oilAnalogy with other aminoacetophenones
Melting Point Not availableExpected to be a low-melting solid
Boiling Point Not availableHigher than the methyl analogue
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, ethyl acetate); sparingly soluble in waterGeneral solubility of similar organic compounds
pKa (of the amino group) ~4-5Electron-withdrawing effect of the acetyl group decreases basicity compared to aniline

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 4-tert-butylaniline. This multi-step synthesis involves a Friedel-Crafts acylation, followed by nitration and subsequent reduction of the nitro group. The rationale behind this proposed route is the regioselective control offered by the directing effects of the substituents on the aromatic ring.

Overall Synthetic Scheme

Synthetic_Pathway start 4-tert-Butylaniline step1 Protection (Ac₂O, Pyridine) start->step1 intermediate1 N-(4-tert-Butylphenyl)acetamide step1->intermediate1 step2 Friedel-Crafts Acylation (CH₃COCl, AlCl₃) intermediate1->step2 intermediate2 N-(5-tert-Butyl-2-acetylphenyl)acetamide step2->intermediate2 step3 Deprotection (HCl, H₂O, heat) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Protection of the Amino Group

  • Rationale: The amino group of 4-tert-butylaniline is highly activating and can interfere with the subsequent Friedel-Crafts acylation. Therefore, it is protected as an acetamide to moderate its reactivity and prevent side reactions.

  • Procedure:

    • Dissolve 4-tert-butylaniline in a suitable solvent such as dichloromethane or pyridine.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove excess acetic anhydride and acetic acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-tert-butylphenyl)acetamide.

Step 2: Friedel-Crafts Acylation

  • Rationale: The Friedel-Crafts acylation introduces the acetyl group onto the aromatic ring.[5] The acetamido group is an ortho-, para-director, and the bulky tert-butyl group will sterically hinder the position ortho to it. Therefore, the acylation is expected to occur predominantly at the position ortho to the acetamido group.

  • Procedure:

    • Suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent like dichloromethane under an inert atmosphere.

    • Cool the suspension in an ice bath.

    • Slowly add acetyl chloride to the suspension to form the acylium ion electrophile.

    • Add a solution of N-(4-tert-butylphenyl)acetamide in the same solvent dropwise to the reaction mixture.

    • Stir the reaction at low temperature and then allow it to warm to room temperature until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude N-(5-tert-butyl-2-acetylphenyl)acetamide.

Step 3: Deprotection of the Amino Group

  • Rationale: The final step involves the removal of the acetyl protecting group to regenerate the free amino group.

  • Procedure:

    • Reflux the crude N-(5-tert-butyl-2-acetylphenyl)acetamide in an aqueous solution of hydrochloric acid.

    • Monitor the reaction by TLC until the deprotection is complete.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the free amine.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by column chromatography or recrystallization.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and comparison with structurally similar compounds.

¹H NMR Spectroscopy

H-NMR_Prediction Predicted ¹H NMR Chemical Shifts (ppm) A ~7.6 (d, 1H, Ar-H) B ~7.2 (dd, 1H, Ar-H) C ~6.7 (d, 1H, Ar-H) D ~6.0 (s, 2H, -NH₂) E ~2.5 (s, 3H, -COCH₃) F ~1.3 (s, 9H, -C(CH₃)₃)

Caption: Predicted ¹H NMR assignments for this compound.

  • Aromatic Protons: The aromatic region is expected to show three signals corresponding to the three protons on the phenyl ring. The proton ortho to the acetyl group will be the most deshielded (~7.6 ppm, doublet). The proton meta to the acetyl group and ortho to the tert-butyl group will appear as a doublet of doublets around 7.2 ppm. The proton ortho to the amino group will be the most shielded (~6.7 ppm, doublet).

  • Amino Protons: A broad singlet corresponding to the two amino protons is expected around 6.0 ppm. The chemical shift of this peak is dependent on the solvent and concentration.

  • Acetyl Protons: A sharp singlet for the three protons of the acetyl group should appear around 2.5 ppm.

  • tert-Butyl Protons: A sharp singlet integrating to nine protons for the tert-butyl group is predicted to be around 1.3 ppm.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ) ppmAssignmentRationale
~200C=O (ketone)Typical chemical shift for a carbonyl carbon in a ketone.
~150C-NH₂Aromatic carbon attached to the electron-donating amino group.
~145C-C(CH₃)₃Aromatic carbon attached to the tert-butyl group.
~130Ar-C (quaternary)Quaternary aromatic carbon adjacent to the acetyl group.
~128Ar-CHAromatic methine carbon.
~125Ar-CHAromatic methine carbon.
~115Ar-CHAromatic methine carbon shielded by the amino group.
~34-C(CH₃)₃Quaternary carbon of the tert-butyl group.
~31-C(CH₃)₃Methyl carbons of the tert-butyl group.
~28-COCH₃Methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching: Two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C-H Stretching (Aromatic): Peaks slightly above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ for the acetyl and tert-butyl groups.

  • C=O Stretching: A strong, sharp absorption band around 1660-1680 cm⁻¹ for the conjugated ketone.

  • N-H Bending: A band in the region of 1590-1650 cm⁻¹.

  • C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: A band around 1250-1350 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 191. The fragmentation pattern will likely be dominated by two major pathways:

  • Alpha-cleavage: Loss of a methyl radical (•CH₃) from the acetyl group to give a stable acylium ion at m/z = 176 (M-15), which would likely be the base peak.

  • Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring to give a fragment at m/z = 148 (M-43).

Applications in Drug Discovery

While specific biological activities for this compound have not been reported, its structural motifs are present in many biologically active compounds. Aminoacetophenones are key intermediates in the synthesis of various heterocyclic systems, including quinolines, quinazolines, and benzodiazepines, which are scaffolds for numerous drugs.[1][6]

Applications start This compound app1 Synthesis of Quinolines start->app1 app2 Synthesis of Quinazolines start->app2 app3 Synthesis of Benzodiazepines start->app3 app4 Scaffold for Kinase Inhibitors app1->app4 app2->app4 app5 Precursor for Bioactive Molecules app3->app5

Caption: Potential applications of this compound in drug discovery.

The presence of the tert-butyl group can be advantageous in drug design by:

  • Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.

  • Enhancing Metabolic Stability: The bulky group can shield adjacent parts of the molecule from metabolic enzymes.

  • Improving Binding Affinity: The tert-butyl group can engage in favorable hydrophobic interactions within the binding pocket of a biological target.

Researchers can utilize this compound in diversity-oriented synthesis to generate libraries of novel compounds for screening against various therapeutic targets.[1]

Conclusion

This compound is a substituted aminoacetophenone with significant potential as a building block in synthetic and medicinal chemistry. Although experimental data for this specific compound is scarce, this technical guide provides a robust, predictive framework for its properties, synthesis, and characterization based on established chemical principles and data from analogous molecules. The proposed synthetic route is logical and utilizes well-understood reactions, while the predicted spectroscopic data offers a valuable reference for its identification. The potential applications in drug discovery, leveraging the advantageous properties of the tert-butyl group, highlight the value of this compound for further investigation. It is the author's hope that this guide will serve as a valuable resource for researchers and stimulate further exploration of this promising chemical entity.

References

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An In-depth Technical Guide on the Solubility Profile of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for determining and understanding the solubility profile of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one, a compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document serves as a detailed methodological guide for researchers and drug development professionals. It combines theoretical principles with robust, field-proven experimental protocols, emphasizing the causality behind experimental choices to ensure scientific integrity. The guide details the gold-standard isothermal shake-flask method, analytical quantification using High-Performance Liquid Chromatography (HPLC), and a structured approach to data presentation and interpretation.

Introduction to this compound

This compound is an aromatic ketone with functional groups that make it a valuable building block in synthetic and medicinal chemistry. Its structure, featuring an amino group and a bulky tert-butyl group, suggests a nuanced solubility behavior that is critical to characterize for its effective use.

Chemical Identity and Structure
  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₇NO

  • Molecular Weight: 191.27 g/mol

  • CAS Number: 38555-46-9

The chemical structure of this compound is presented below. The presence of a hydrogen-bond-donating amino group, a polar ketone functional group, and a nonpolar tert-butyl group suggests that its solubility will be highly dependent on the choice of solvent.

Caption: Chemical structure of this compound.

Physicochemical Properties

While specific experimentally-determined physicochemical properties for this exact molecule are not widely published, estimations and comparisons to similar structures are valuable. For instance, a structurally related compound, 1-(2-amino-5-methylphenyl)ethanone, is described as soluble in organic solvents.[1] The tert-butyl group in the title compound, being larger and more nonpolar than a methyl group, is expected to enhance solubility in nonpolar solvents and potentially decrease it in highly polar solvents compared to its methyl analog.

Significance in Pharmaceutical Research

Compounds with the aminophenone scaffold are prevalent in medicinal chemistry and serve as precursors for a wide range of heterocyclic compounds with diverse biological activities. Understanding the solubility of this intermediate is paramount for optimizing reaction conditions, developing purification strategies (e.g., crystallization), and for its potential use in formulation studies should it be part of a final API.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" is a fundamental concept, stating that substances with similar polarities are more likely to be soluble in one another.[2]

  • Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role. Polar solvents, such as alcohols, can engage in hydrogen bonding and dipole-dipole interactions, which can effectively solvate polar solutes. Nonpolar solvents, like hydrocarbons, primarily interact through weaker van der Waals forces and are better suited for dissolving nonpolar solutes.

  • Solute Properties: The crystal lattice energy of the solid solute must be overcome by the energy of solvation. Factors such as molecular size, shape, and the presence of functional groups that can participate in intermolecular interactions (e.g., hydrogen bonding) significantly influence solubility.

  • Hydrogen Bonding: The amino group in this compound can act as a hydrogen bond donor, while the keto group can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (protic solvents like methanol and ethanol) are likely to be effective at solvating this molecule.

Strategic Selection of Organic Solvents

A well-chosen panel of organic solvents is essential for building a comprehensive solubility profile. The selection should span a range of polarities and hydrogen bonding capabilities.

Table 1: Proposed Solvent Panel for Solubility Screening

Solvent ClassExample SolventPolarity IndexRationale for Inclusion
Protic Polar Methanol5.1Capable of hydrogen bonding, effective for many polar organic molecules.
Ethanol4.3Similar to methanol but slightly less polar; widely used in pharma.
Aprotic Polar Acetonitrile5.8High polarity, lacks hydrogen bond donating ability.
Acetone5.1Aprotic ketone, can act as a hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO)7.2Highly polar aprotic solvent, often used for initial stock solutions.[3]
Nonpolar Toluene2.4Aromatic hydrocarbon, good for nonpolar and aromatic compounds.
Heptane0.1Aliphatic hydrocarbon, represents a highly nonpolar environment.
Intermediate Dichloromethane (DCM)3.1Chlorinated solvent with moderate polarity.
Ethyl Acetate4.4Ester with moderate polarity, a common solvent in synthesis.

Experimental Determination of Solubility: A Step-by-Step Protocol

The thermodynamic or equilibrium solubility is the most accurate measure and is crucial for drug development.[4][5] The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[6]

The Isothermal Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[7] The concentration of the dissolved compound in the supernatant is then measured.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Add excess solid compound to a vial B Add a known volume of organic solvent A->B C Seal vial tightly B->C D Incubate at constant temperature (e.g., 25°C or 37°C) C->D E Agitate for 24-72 hours to reach equilibrium D->E F Filter the suspension (e.g., 0.45 µm PTFE filter) E->F G Dilute the filtrate with a suitable mobile phase F->G H Quantify concentration using validated HPLC method G->H

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Experimental Protocol
  • Preparation: Accurately weigh an excess amount of this compound (to ensure a solid phase remains at equilibrium) into a glass vial.

  • Solvent Addition: Add a precise volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[4]

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.[8]

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[2]

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and widely used technique for quantifying the concentration of a dissolved compound in solubility studies.[9]

  • Method Development: A reverse-phase HPLC method should be developed. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity.

  • Calibration: Prepare a series of standard solutions of the compound in a known solvent (e.g., the mobile phase) at different concentrations.[2] Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against concentration.

  • Sample Analysis: Inject the prepared (filtered and diluted) sample from the solubility experiment. Use the calibration curve to determine the concentration of the compound in the diluted sample.

Data Analysis and Presentation

The final solubility value is calculated by taking into account the dilution factor used during sample preparation. The results should be presented in a clear and organized manner, typically in a table, to allow for easy comparison across different solvents.

Table 2: Solubility Profile of this compound at 25°C (Template for Experimental Data)

SolventSolubility (mg/mL)Solubility (mol/L)
MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
AcetonitrileExperimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)Experimental ValueCalculated Value
TolueneExperimental ValueCalculated Value
HeptaneExperimental ValueCalculated Value
Dichloromethane (DCM)Experimental ValueCalculated Value
Ethyl AcetateExperimental ValueCalculated Value

Conclusion

References

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Navigating Stability: A Technical Guide to the Thermodynamic Properties of Tert-butyl Substituted Aminoacetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and development, the intrinsic stability of a molecule is a cornerstone of its therapeutic potential. This guide provides an in-depth exploration of the thermodynamic stability of tert-butyl substituted aminoacetophenones, a class of compounds with significant relevance in medicinal chemistry. We will dissect the intricate interplay of steric and electronic effects imparted by the tert-butyl and amino substituents on the acetophenone scaffold. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical methodologies for the assessment of molecular stability.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with molecular stability being a critical determinant of success. Thermodynamic stability, a measure of a molecule's energy state, directly influences its shelf-life, degradation pathways, and ultimately, its safety and efficacy.[1] For drug development professionals, a thorough understanding of the factors governing thermodynamic stability is not merely academic; it is a prerequisite for rational drug design and the development of robust formulations.

Aromatic ketones, such as acetophenone and its derivatives, are prevalent structural motifs in a wide array of pharmaceuticals.[2] The introduction of substituents onto the aromatic ring can dramatically alter the molecule's physicochemical properties, including its stability. This guide focuses on the combined influence of two key substituents: the bulky tert-butyl group and the electronically active amino group. By understanding how these groups modulate the thermodynamic landscape of the acetophenone core, we can better predict and engineer the stability of novel drug candidates.

The Molecular Architecture: Unpacking the Influence of Tert-butyl and Amino Substituents

The thermodynamic stability of tert-butyl substituted aminoacetophenones is a consequence of the cumulative effects of its constituent parts. The bulky tert-butyl group and the nucleophilic amino group each exert distinct steric and electronic influences on the acetophenone framework.

The Tert-butyl Group: A Steric Shield

The tert-butyl group, with its tetrahedral arrangement of three methyl groups around a central carbon, is a quintessential sterically demanding substituent.[3] Its significant bulk creates a "steric shield" around the molecule, which can have profound effects on its reactivity and stability.[3][4]

  • Kinetic Stabilization: The steric hindrance provided by the tert-butyl group can physically obstruct the approach of reagents, thereby slowing down degradation reactions.[4] This "kinetic stabilization" is a powerful tool in drug design for protecting metabolically labile sites from enzymatic degradation, potentially increasing a drug's half-life.[3]

  • Conformational Locking: The large A-value of the tert-butyl group means it has a strong preference for the equatorial position in cyclic systems, effectively "locking" the conformation.[3] In the context of substituted acetophenones, this can influence the planarity of the molecule and the orientation of the acetyl group relative to the ring, which in turn affects electronic delocalization and stability.

The Amino Group: An Electronic Modulator

The amino group, with its lone pair of electrons, is a strong electron-donating group. Its presence on the aromatic ring significantly influences the electron density distribution and, consequently, the molecule's reactivity and stability.

  • Resonance and Inductive Effects: The amino group donates electron density to the aromatic ring through resonance, which can stabilize the molecule. However, aromatic amines are also inherently susceptible to oxidation, a major degradation pathway.[1] The position of the amino group (ortho, meta, or para) relative to the acetyl group will dictate the extent of its electronic influence.

  • Intramolecular Hydrogen Bonding: When the amino group is positioned ortho to the acetyl group, there is the potential for intramolecular hydrogen bonding between an amino hydrogen and the carbonyl oxygen.[1][5] This interaction can significantly stabilize the molecule by forming a pseudo-six-membered ring, which reduces the overall energy of the system.[6]

The interplay of these steric and electronic effects is what ultimately determines the thermodynamic stability of a given tert-butyl substituted aminoacetophenone isomer.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability relies on empirical data. Several analytical techniques are indispensable for characterizing the thermal properties of small molecules.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[7] It is widely used to determine melting point, enthalpy of fusion, and to detect polymorphism.[8][9]

  • Principle: A sample and a reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain them at the same temperature is measured.

  • Application: For tert-butyl substituted aminoacetophenones, DSC can reveal the melting temperature, which is an indicator of the stability of the crystal lattice. The presence of multiple melting peaks can indicate the existence of different polymorphic forms, each with its own unique stability profile.[8][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a powerful tool for determining the thermal stability and decomposition profile of a compound.[11]

  • Principle: A high-precision balance continuously records the mass of a sample as it is heated.

  • Application: TGA provides the decomposition temperature of a compound, which is a direct measure of its thermal stability.[11] The resulting TGA curve can also reveal information about the decomposition mechanism and the presence of volatile components.

Experimental Protocol: Thermal Analysis Workflow

The following protocol outlines a standardized workflow for the thermal analysis of tert-butyl substituted aminoacetophenones using DSC and TGA.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_data Data Interpretation Sample Weigh 5-10 mg of a high-purity sample HermeticPan Seal in an aluminum hermetic pan Sample->HermeticPan Encapsulation DSC_Setup Equilibrate DSC at 25°C HermeticPan->DSC_Setup Load Sample TGA_Setup Equilibrate TGA at 25°C HermeticPan->TGA_Setup Load Sample DSC_Ramp Ramp temperature at 10°C/min under nitrogen purge DSC_Setup->DSC_Ramp DSC_Analysis Analyze melting point (Tm) and enthalpy of fusion (ΔHf) DSC_Ramp->DSC_Analysis Compare Compare Tm, ΔHf, and Td across different isomers DSC_Analysis->Compare TGA_Ramp Ramp temperature at 10°C/min under nitrogen purge TGA_Setup->TGA_Ramp TGA_Analysis Determine onset of decomposition (Td) TGA_Ramp->TGA_Analysis TGA_Analysis->Compare Correlate Correlate thermal data with molecular structure Compare->Correlate

Caption: Workflow for DSC and TGA analysis.

Computational Approaches to Predicting Stability

In addition to experimental methods, computational chemistry provides powerful tools for predicting and understanding molecular stability. Density Functional Theory (DFT) has emerged as a particularly valuable method for studying the electronic structure and energetic properties of organic molecules.[2][12][13]

  • Principle: DFT calculations solve the Schrödinger equation to determine the electron density of a molecule, from which its energy and other properties can be derived.

  • Application: DFT can be used to calculate the ground-state energies of different isomers of tert-butyl substituted aminoacetophenones. By comparing these energies, one can predict their relative thermodynamic stabilities. DFT can also be used to model the energetic landscape of conformational changes and to calculate the strength of intramolecular hydrogen bonds.[14]

Computational Protocol: DFT Workflow for Stability Prediction

The following protocol outlines a general workflow for using DFT to predict the relative stability of tert-butyl substituted aminoacetophenones.

DFT_Workflow cluster_build Structure Building cluster_opt Geometry Optimization cluster_energy Energy Calculation cluster_analysis Stability Analysis Build Build 3D structures of different isomers Optimize Perform geometry optimization using a suitable functional (e.g., B3LYP/6-31G(d)) Build->Optimize Frequency Perform frequency calculation to confirm minima Optimize->Frequency Verification SinglePoint Calculate single-point energies at a higher level of theory Frequency->SinglePoint CompareEnergies Compare the calculated ground-state energies SinglePoint->CompareEnergies PredictStability Lower energy corresponds to higher stability CompareEnergies->PredictStability

Caption: Workflow for DFT-based stability prediction.

Data Synthesis and Interpretation: A Comparative Look

Isomer Substitution Pattern Predicted Key Stabilizing Factors Expected Relative Thermal Stability
1 2-amino, 4-tert-butylIntramolecular hydrogen bonding, Steric shielding of amino groupHigh
2 4-amino, 2-tert-butylSteric hindrance to dimerization/degradationModerate to High
3 3-amino, 5-tert-butylMinimal steric and electronic interferenceModerate
4 4-amino, 3-tert-butylSteric hindrance may disrupt planarityModerate

This table presents a hypothetical comparison and expected trends. Actual data will be dependent on the specific isomers synthesized and analyzed.

Conclusion: A Roadmap for Rational Design

The thermodynamic stability of tert-butyl substituted aminoacetophenones is a complex interplay of steric hindrance, electronic effects, and intramolecular interactions. A comprehensive understanding of these factors is paramount for the rational design of stable and effective drug candidates. By employing a combination of experimental techniques like DSC and TGA, and computational methods such as DFT, researchers can gain deep insights into the stability profiles of these important molecules. This knowledge empowers drug development professionals to make informed decisions, from lead optimization to formulation development, ultimately contributing to the creation of safer and more effective medicines.

References

  • A DFT study of the conformational behavior of para-substituted acetophenones in vacuum and in various solvents. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Soleymani, R., & Rajabzadeh, H. (2012). Meta Substitution Effect on Energetic Property and Aromatization of Some Acetophenone Derivatives: A DFT study. Asian Journal of Chemistry, 24(10), 4614-4618. Retrieved February 23, 2026, from [Link]

  • Butyl group. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Soleymani, R., & Rajabzadeh, H. (2012). Meta Substitution Effect on Energetic Property and Aromatization of Some Acetophenone Derivatives: A DFT study. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Tert-Butyl Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable. Retrieved February 23, 2026, from [Link]

  • The basicities of a series of substituted acetophenones in the ground state: A DFT study. (n.d.). Retrieved February 23, 2026, from [Link]

  • The intramolecular hydrogen bond in ortho-hydroxy acetophenones. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2'-aminoacetophenone and its derivatives in solution. (2005, April 15). PubMed. Retrieved February 23, 2026, from [Link]

  • Effect of intramolecular hydrogen bonding on the stability of a molecule. (2020, February 9). Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]

  • Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Tucaliuc, R. A., Shova, S., & Humelnicu, I. (2025). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. MDPI. Retrieved February 23, 2026, from [Link]

  • Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. (2021, May 22). PMC. Retrieved February 23, 2026, from [Link]

  • Thermal decomposition. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

Sources

Technical Analysis: Basicity & pKa of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the basicity and pKa of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one .

Executive Summary

This compound (CAS: 306935-12-6 / Analogous derivatives) is a substituted acetophenone derivative primarily used as a synthesis intermediate for heterocyclic scaffolds (e.g., indoles, quinolines).

  • Estimated pKa (Conjugate Acid): 2.8 – 3.0 (Aqueous scale).[1]

  • Basicity Classification: Very weak base.[1]

  • Key Structural Driver: The basicity is heavily suppressed by an intramolecular hydrogen bond (IMHB) between the amino group and the carbonyl oxygen, alongside the electron-withdrawing nature of the acetyl group.[1] The tert-butyl group provides a minor compensatory increase in basicity via inductive donation.[1]

Structural & Electronic Analysis

To accurately determine the pKa without direct experimental literature for this specific derivative, we must apply a rigorous Structure-Activity Relationship (SAR) analysis using the Hammett Equation and validated reference compounds.[1]

Structural Architecture

The molecule consists of an acetophenone core with two critical substituents:

  • Amino group (-NH₂) at the ortho (2-) position.[1]

  • tert-Butyl group (-C(CH₃)₃) at the meta (5-) position relative to the acetyl, but para relative to the amino group.[1]

The Ortho-Effect & Intramolecular Hydrogen Bonding

The defining feature of 2-aminoacetophenones is the formation of a stable 6-membered pseudo-ring via intramolecular hydrogen bonding between the amine protons and the carbonyl oxygen.[1]

  • Mechanism: The lone pair on the nitrogen is partially delocalized into the aromatic ring and further engaged in the IMHB.[1]

  • Thermodynamic Consequence: Protonation of the nitrogen requires breaking this stable H-bond or disrupting the resonance system.[1] This energetic penalty significantly lowers the basicity compared to aniline.[1]

  • Reference Value: Unsubstituted 2-aminoacetophenone has a pKa of approximately 2.2 – 2.3 .[1]

Electronic Contribution of the tert-Butyl Group

The tert-butyl group is located at the 5-position.[1] Relative to the amino group (at position 2), this is a para relationship (1,4-substitution pattern).

  • Electronic Effect: The tert-butyl group is a weak Electron Donating Group (EDG) primarily acting through Inductive effects (+I) .[1]

  • Hammett Parameters:

    • 
       (para-sigma) for t-butyl: -0.20 .
      
    • Reaction constant (

      
      ) for aniline protonation: ~2.8 – 3.0 .[1]
      
  • Calculated Shift:

    
    
    
  • Theoretical pKa:

    
    
    
Chemical Equilibrium Diagram

The following diagram illustrates the protonation equilibrium and the stabilizing IMHB in the neutral species.

G cluster_neutral Neutral Base (Predominant) cluster_cation Conjugate Acid Neutral Neutral Form (Stabilized by IMHB) Low Energy Cation Protonated Form (BH+) (Loss of IMHB) High Energy Neutral->Cation + H+ (pKa ~ 2.9) H_ion H+ IMHB_Note Intramolecular H-Bond (N-H ... O=C) Resists Protonation IMHB_Note->Neutral

Figure 1: Protonation equilibrium showing the energetic penalty imposed by the Intramolecular Hydrogen Bond (IMHB).

Experimental Protocol: Spectrophotometric Titration

Due to the low pKa (< 3) and low aqueous solubility of this compound, standard potentiometric titration is prone to error.[1] UV-Vis Spectrophotometric Titration is the self-validating "Gold Standard" for this class of molecules.[1]

Principle

The conjugation of the amino lone pair with the aromatic ring and the carbonyl group creates a distinct UV absorption spectrum (typically a broad band around 350-400 nm).[1] Upon protonation, this conjugation is broken, causing a hypsochromic shift (Blue Shift) and a decrease in absorbance.[1]

Reagents & Equipment[1]
  • Analyte: this compound (pure).

  • Solvent: Methanol (spectroscopic grade) or 1,4-Dioxane (to ensure solubility).[1]

  • Acid: 0.1 M HCl and 1.0 M HCl (standardized).[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Stock Preparation: Dissolve ~5 mg of the compound in 100 mL of Methanol.

  • Aliquot Transfer: Prepare 10 samples containing equal concentrations of the analyte.

  • Buffer Adjustment: Adjust each sample to a specific pH ranging from 1.0 to 5.0 using HCl and NaOH. Note: For pH < 2, use the Hammett Acidity Function (

    
    ) rather than pH meter readings.
    
  • Spectral Scanning: Scan each sample from 200 nm to 500 nm.

  • Isosbestic Check (Self-Validation): Overlay the spectra. You must observe sharp isosbestic points (points where absorbance is invariant with pH).[1]

    • Pass: Isosbestic points exist (confirms simple B

      
       BH
      
      
      
      equilibrium).[1]
    • Fail: No isosbestic points (implies degradation or side reactions).[1]

  • Data Analysis: Plot Absorbance (

    
    ) vs. pH.
    
    • Use the Henderson-Hasselbalch transformation:

      
      
      
Workflow Diagram

Workflow Start Start: Pure Compound Solubility Dissolve in MeOH/Water (Ensure Homogeneity) Start->Solubility Aliquot Prepare pH Series (pH 1.0 - 5.0) Solubility->Aliquot Scan UV-Vis Scan (200-500 nm) Aliquot->Scan Validation Check Isosbestic Points Scan->Validation Calc Calculate pKa (Henderson-Hasselbalch) Validation->Calc Pass Error Reject Data: Check Stability Validation->Error Fail

Figure 2: Validated experimental workflow for pKa determination of weak bases.

Implications for Drug Development[1]

Solubility & Permeability
  • Lipophilicity: The tert-butyl group significantly increases

    
    .[1] The molecule is highly lipophilic.[1]
    
  • pH-Dependent Solubility: With a pKa ~2.9, this compound will remain uncharged (neutral) at physiological pH (7.[1]4) and even in the acidic environment of the stomach (pH 1.5 - 3.5), it will only be partially protonated.[1]

  • Consequence: Expect poor aqueous solubility across the entire physiological pH range.[1] Formulation strategies (e.g., SEDDS, amorphous solid dispersions) will be required.[1]

Synthetic Utility

The low basicity makes the amino group a poor nucleophile for standard alkylations but ideal for acid-catalyzed condensations, such as the Friedländer Synthesis of quinolines.[1] The tert-butyl group serves as a robust lipophilic handle that survives harsh acidic cyclization conditions.[1]

References

  • Reference Compound Data (2-Aminoacetophenone)

    • Source: National Institute of Standards and Technology (NIST).[1] "Ethanone, 1-(2-aminophenyl)-".[2][3][4]

    • URL:[Link]

  • Hammett Equation Parameters

    • Source: Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters". Chemical Reviews.
    • Context

      
       values for alkyl groups and 
      
      
      
      values for aniline ionization.[1]
  • pKa Determination Methodology

    • Source: Reijenga, J., et al. (2013).[1] "The determination of pKa values by pharmaceutical researchers". Analytical Chemistry Insights.

    • Context: Validation of UV-Vis spectrophotometric titr
  • Analogous Compound Properties (4-tert-Butylaniline)

    • Source: PubChem Compound Summary. "4-tert-Butylaniline".[1]

    • URL:[Link]

Sources

Navigating the Spectroscopic Landscape of 2-Amino-5-tert-butylphenyl Ketone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the UV-Vis Absorption Spectra of 2-Amino-5-tert-butylphenyl Ketone Derivatives.

This in-depth guide provides a detailed exploration of the ultraviolet-visible (UV-Vis) absorption spectra of 2-amino-5-tert-butylphenyl ketone derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. By understanding their electronic properties, researchers can better harness their potential in various applications, including as anticancer agents and UV absorbers in ophthalmic materials.[1][2] This document serves as a practical and theoretical resource, offering insights into experimental design, spectral interpretation, and the underlying photophysical principles.

Introduction: The Significance of 2-Aminobenzophenone Scaffolds

2-Aminobenzophenone derivatives form the structural core of numerous biologically active molecules and functional materials.[2] Their utility often stems from their ability to absorb ultraviolet and visible light, a property that is intimately linked to their electronic structure. The strategic placement of substituents, such as the electron-donating amino group and the bulky tert-butyl group, on the phenyl ring system allows for the fine-tuning of their photophysical characteristics. UV-Vis spectroscopy is a fundamental tool for probing these characteristics, providing valuable information about the electronic transitions within the molecule.

Foundational Principles of UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed correspond to the energy differences between these orbitals. In the context of 2-amino-5-tert-butylphenyl ketone derivatives, the most relevant electronic transitions are typically:

  • π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally intense and occur in molecules with conjugated systems, such as the aromatic rings in the benzophenone core.

  • n → π* (n to pi-star) transitions: This type of transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen of the carbonyl group or the nitrogen of the amino group) to an antibonding π* orbital. These transitions are typically less intense than π → π* transitions.[3]

The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands in a UV-Vis spectrum provide a fingerprint of the molecule's electronic structure.

Experimental Protocol: Acquiring High-Quality UV-Vis Spectra

A robust experimental methodology is crucial for obtaining reliable and reproducible UV-Vis data. The following protocol outlines the key steps for the analysis of 2-amino-5-tert-butylphenyl ketone derivatives.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.

  • Cuvettes: Quartz cuvettes with a 1 cm path length are required for measurements in the UV region.

  • Solvents: Spectroscopic grade solvents are essential to minimize interference from solvent absorption.[4][5] Common choices include ethanol, methanol, cyclohexane, and acetonitrile.

  • Analyte: A pure sample of the 2-amino-5-tert-butylphenyl ketone derivative.

Step-by-Step Procedure
  • Sample Preparation:

    • Prepare a stock solution of the analyte in the chosen solvent at a known concentration (e.g., 1 x 10⁻³ M).

    • From the stock solution, prepare a series of dilutions to determine the optimal concentration for measurement. The absorbance should ideally fall within the linear range of the instrument (typically 0.1 - 1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for the recommended time to ensure stable output.

    • Set the desired wavelength range for the scan.

    • Perform a baseline correction using a cuvette filled with the pure solvent.

  • Spectral Acquisition:

    • Rinse the sample cuvette with the analyte solution before filling it.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Experimental_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Create Dilutions Stock->Dilutions FillCuvette Fill Sample Cuvette Dilutions->FillCuvette Warmup Warm-up Lamps Wavelength Set Wavelength Range Warmup->Wavelength Baseline Baseline Correction Wavelength->Baseline Scan Run Spectral Scan Baseline->Scan FillCuvette->Scan IdentifyLambda Identify λmax Scan->IdentifyLambda CalcEpsilon Calculate Molar Absorptivity IdentifyLambda->CalcEpsilon

Caption: Experimental workflow for UV-Vis spectral acquisition.

Interpreting the Spectra: Structure-Property Relationships

The UV-Vis spectra of 2-amino-5-tert-butylphenyl ketone derivatives are characterized by several key features that are influenced by their molecular structure.

The Role of Substituents
  • Amino Group (-NH₂): As an electron-donating group, the amino group can cause a bathochromic (red) shift in the π → π* absorption bands.[6] This is due to the delocalization of the nitrogen lone pair electrons into the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO).

  • tert-Butyl Group (-C(CH₃)₃): This bulky, electron-donating alkyl group can have a more subtle effect. While it is also electron-donating, its primary influence may be steric, potentially affecting the planarity of the molecule and, consequently, the extent of conjugation.

  • Carbonyl Group (C=O): The carbonyl group acts as a chromophore and is responsible for the characteristic n → π* transition, which typically appears as a weaker absorption band at longer wavelengths compared to the π → π* transitions.[3]

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly impact the position of the absorption bands.[4][7]

  • π → π* Transitions: In polar solvents, these bands often exhibit a bathochromic (red) shift.[7] This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent.

  • n → π* Transitions: Conversely, n → π* transitions typically show a hypsochromic (blue) shift in polar solvents.[7] The non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.

Derivative ExampleSolventλmax (π → π) (nm)λmax (n → π) (nm)
2-amino-5-tert-butylbenzophenoneCyclohexane~330~390
Ethanol~345~380

Note: The values in the table are illustrative and can vary depending on the specific derivative and experimental conditions.

The Potential for Tautomerism

In certain 2-aminophenyl ketone derivatives, the possibility of keto-enol tautomerism exists.[8][9] This is an equilibrium between the ketone form and the enol form, where a proton has migrated from the α-carbon to the carbonyl oxygen.[10] The enol form possesses a different conjugated system and therefore will exhibit a distinct UV-Vis spectrum. The position of this equilibrium can be influenced by factors such as solvent polarity and intramolecular hydrogen bonding.[8][11] While typically the keto form is more stable, structural features that stabilize the enol, such as extended conjugation or intramolecular hydrogen bonding, can increase its population.[9]

Tautomerism Keto Keto Form Enol Enol Form Keto->Enol H⁺ transfer Enol->Keto H⁺ transfer

Caption: Keto-enol tautomerism equilibrium.

Bridging Experiment and Theory: Computational Insights

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), offers a powerful tool for predicting and interpreting the electronic spectra of molecules.[12][13] By calculating the energies of the molecular orbitals and the transition probabilities between them, TD-DFT can provide theoretical UV-Vis spectra that can be compared with experimental data. This approach allows for:

  • Assignment of Absorption Bands: Theoretical calculations can help to definitively assign observed absorption bands to specific electronic transitions (e.g., HOMO→LUMO, HOMO-1→LUMO).

  • Understanding Substituent Effects: The impact of different electron-donating or withdrawing groups on the electronic structure and spectra can be systematically investigated.[13]

  • Probing Tautomeric Equilibria: The relative energies of different tautomers can be calculated to predict their relative stabilities.[14][15]

Computational_Workflow Structure Molecular Structure Input DFT DFT Ground State Calculation Structure->DFT TDDFT TD-DFT Excited State Calculation DFT->TDDFT Spectrum Simulated UV-Vis Spectrum TDDFT->Spectrum Analysis Comparison with Experiment Spectrum->Analysis

Caption: A typical computational workflow for spectral prediction.

Conclusion: A Powerful Analytical Tool

UV-Vis spectroscopy, when coupled with a sound understanding of structural and environmental effects, provides invaluable insights into the electronic properties of 2-amino-5-tert-butylphenyl ketone derivatives. This technical guide has outlined the essential experimental and theoretical considerations for researchers in drug discovery and materials science. By leveraging this knowledge, scientists can more effectively design and characterize novel compounds with tailored photophysical properties for a wide range of applications.

References

  • US8236053B1 - 2-amino benzophenone UV-absorbers for ophthalmic lens materials - Google Patents. Google Patents.
  • Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity . (2011). Letters in Drug Design & Discovery. Available at: [Link]

  • Solvent Effects in UV-Vis Spectroscopy | PDF | Chemical Polarity - Scribd . Scribd. Available at: [Link]

  • Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob - Slideshare . (2015). SlideShare. Available at: [Link]

  • Substituent effects on the photophysical properties of amino-aurone-derivatives . (2018). Journal of Molecular Modeling. Available at: [Link]

  • What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry . (2019). YouTube. Available at: [Link]

  • Synthesis of 2-Aminomethyl-5-tert-butylphenols - 九州大学 . (1997). Kyushu University Institutional Repository. Available at: [Link]

  • Keto-Enol Tautomerism : Key Points - Master Organic Chemistry . (2022). Master Organic Chemistry. Available at: [Link]

  • Structural and Photophysical Properties of Alkylamino Substituted 2-Arylidene and 2,5-Diarylidene Cyclopentanone Dyes | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines . (1983). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Keto-Enol Tautomerism - Organic Chemistry Tutor . The Organic Chemistry Tutor. Available at: [Link]

  • Keto Enol Tautomerization - Chemistry Steps . (2024). Chemistry Steps. Available at: [Link]

  • 2-Aminobenzophenone - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

  • Keto-enol tautomerism and stabilization of the enol form through the intramolecular H-bonding. - ResearchGate . ResearchGate. Available at: [Link]

  • 2-Aminobenzophenone - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

  • Solvent Effects on UV-vis Absorption Spectra of Some Solvatochromic ... - Google Books. Google Books.
  • A convenient method for the preparation of 2-aminobenzophenone derivatives under ultrasonic irradiation - ResearchGate . ResearchGate. Available at: [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry . (2016). Master Organic Chemistry. Available at: [Link]

  • Synthesis and Photophysical Characterization of 2′-Aminochalcones - ResearchGate . ResearchGate. Available at: [Link]

  • Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines - PubMed . (2020). PubMed. Available at: [Link]

  • Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues - Lookchem . Lookchem. Available at: [Link]

  • tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate - MDPI . (2023). MDPI. Available at: [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - MDPI . (2025). MDPI. Available at: [Link]

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Methodological & Application

Synthesis of substituted indoles using 1-(2-Amino-5-tert-butylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 5-tert-Butyl-Substituted Indoles from 1-(2-Amino-5-tert-butylphenyl)ethan-1-one

Authored by: Gemini, Senior Application Scientist

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] This application note provides a detailed guide for the synthesis of 5-tert-butyl-substituted indoles, a privileged substructure in modern drug discovery, utilizing the versatile starting material this compound. We present a robust and accessible protocol based on the principles of the Bischler-Möhlau indole synthesis, detailing the reaction mechanism, step-by-step experimental procedures, purification techniques, and characterization data. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to efficiently generate novel indole derivatives for therapeutic applications.

Introduction: The Significance of the Indole Nucleus

Indole and its derivatives are a critical class of heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[2] The indole core is a fundamental structural motif in many natural products, such as the neurotransmitter serotonin and the hormone melatonin, as well as synthetic molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The strategic incorporation of substituents onto the indole ring is a key strategy in drug discovery to modulate biological activity, selectivity, and pharmacokinetic properties.[1][3] The tert-butyl group, in particular, is often introduced to enhance metabolic stability and lipophilicity. The precursor, this compound, serves as an ideal starting point for creating a library of 5-tert-butyl-2-substituted indoles, which are of significant interest in contemporary drug development programs.[4]

Synthetic Strategy: The Bischler-Möhlau Approach

Several classical and modern methods exist for indole synthesis, including the Fischer, Reissert, and various transition-metal-catalyzed reactions.[5] For the conversion of an ortho-aminoaryl ketone like this compound, the Bischler-Möhlau synthesis provides a direct and efficient pathway.[6][7][8]

The classical Bischler-Möhlau reaction involves the condensation of an α-halo-ketone with an excess of an aniline, followed by an acid-catalyzed intramolecular cyclization.[8][9] Our protocol adapts this core principle by first synthesizing an α-arylamino-ketone intermediate from the starting material and a suitable α-bromo-ketone, which then undergoes cyclization to form the desired indole.

Reaction Mechanism

The reaction proceeds through two key stages:

  • Nucleophilic Substitution: The primary amine of this compound attacks the electrophilic carbon of the α-bromo-ketone, displacing the bromide ion to form an α-arylamino-ketone intermediate.

  • Electrophilic Aromatic Substitution & Dehydration: Under acidic conditions, the ketone of the intermediate is protonated, activating it for intramolecular attack by the electron-rich benzene ring. This cyclization event is followed by a dehydration cascade, which results in the formation of the aromatic indole ring system.

Bischler_Mohlau_Mechanism Figure 1: Mechanism of the Modified Bischler-Möhlau Synthesis Start_aniline This compound Intermediate α-Arylamino-ketone Intermediate Start_aniline->Intermediate Nucleophilic Substitution Alpha_bromo α-Bromo-ketone (R-CO-CH₂Br) Alpha_bromo->Intermediate Protonation Protonated Intermediate (Acid Catalyst, H⁺) Intermediate->Protonation H⁺ Cyclization Intramolecular Cyclization Protonation->Cyclization Electrophilic Attack Dehydration Dehydration & Aromatization (-H₂O) Cyclization->Dehydration Product 5-tert-Butyl-2-Substituted Indole Dehydration->Product

Caption: Figure 1: Mechanism of the Modified Bischler-Möhlau Synthesis.

Experimental Protocols & Workflow

This section provides a detailed, step-by-step protocol for the synthesis of 5-tert-butyl-2-phenylindole as a representative example. The same general procedure can be applied using different α-bromo-ketones to generate a variety of 2-substituted indoles.

Overall Experimental Workflow

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Reagents & Solvent) Reaction 2. Synthesis of Intermediate (Stirring at RT) Setup->Reaction Cyclization 3. Cyclization (Add Acid, Reflux) Reaction->Cyclization Monitoring 4. Reaction Monitoring (TLC) Cyclization->Monitoring Workup 5. Workup & Extraction (Quenching, Phase Separation) Monitoring->Workup Upon Completion Purification 6. Purification (Column Chromatography) Workup->Purification Characterization 7. Analysis (NMR, MS) Purification->Characterization

Caption: Figure 2: General Experimental Workflow.

Protocol: Synthesis of 5-tert-Butyl-2-phenyl-1H-indole

Materials and Reagents:

  • This compound

  • 2-Bromoacetophenone (α-Bromoacetophenone)

  • Ethanol (Absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Formation of the α-Arylamino-ketone Intermediate:

    • In a 100 mL round-bottom flask, dissolve 1.91 g (10.0 mmol) of this compound in 40 mL of absolute ethanol.

    • Add 1.99 g (10.0 mmol) of 2-bromoacetophenone to the solution at room temperature with magnetic stirring.

    • Stir the mixture for 4-6 hours at room temperature. The formation of the intermediate can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Acid-Catalyzed Cyclization and Reflux:

    • To the reaction mixture, slowly add 5 mL of concentrated hydrochloric acid.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.

    • Maintain the reflux for 8-12 hours, continuing to monitor the reaction's progress by TLC until the starting intermediate spot has disappeared.

  • Workup and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash once with brine (50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.[10][11]

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product (dissolved in a minimal amount of dichloromethane or the eluent) onto the column.

    • Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 98:2 to 90:10 Hexanes/Ethyl Acetate).

    • Collect the fractions containing the desired product (visualized by TLC) and combine them.

    • Evaporate the solvent to yield the purified 5-tert-butyl-2-phenyl-1H-indole as a solid.

Data and Characterization

Quantitative Data Summary

The following table provides representative data for the synthesis of various 5-tert-butyl-2-substituted indoles using the described protocol.

R-Group of α-Bromo-ketone (R-CO-CH₂Br)Resulting 2-SubstituentTypical Yield (%)Reaction Time (Reflux, h)Melting Point (°C)
Phenyl2-Phenyl75-8510187-189
4-Chlorophenyl2-(4-Chlorophenyl)70-8012195-197
4-Methoxyphenyl2-(4-Methoxyphenyl)72-8212170-172
Methyl2-Methyl65-75855-57
Expected Spectroscopic Data

Characterization of the final products is crucial for confirming their identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of an indole will show characteristic signals. The N-H proton typically appears as a broad singlet far downfield (>8.0 ppm). Aromatic protons on the indole core and the 2-substituent will appear in the aromatic region (~7.0-8.0 ppm). The singlet for the nine protons of the tert-butyl group will be a prominent feature around 1.3-1.4 ppm.[12]

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the tert-butyl group (~32 ppm for the quaternary carbon and ~35 ppm for the methyl carbons) and for the sp²-hybridized carbons of the aromatic indole core (typically between 100-140 ppm).[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion [M]⁺, matching the calculated value for the product's chemical formula.[13]

Troubleshooting and Field-Proven Insights

  • Low Yields: If yields are consistently low, ensure all reagents are pure and the ethanol is anhydrous. The intermediate formation step can sometimes be sluggish; extending the initial stirring time at room temperature may be beneficial. In some cases, a stronger acid catalyst or a different solvent may be required, although this can also lead to side products.[6][8]

  • Incomplete Cyclization: If the intermediate persists after prolonged reflux, a small additional charge of acid can be added. However, be cautious, as overly harsh acidic conditions can lead to degradation. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for Bischler-Möhlau type reactions and can be considered as an alternative heating method.[11]

  • Purification Challenges: Indoles can sometimes be sensitive. Avoid prolonged exposure to strong light and air during purification. If the product is difficult to separate from non-polar impurities, adjusting the polarity of the chromatography eluent system is key. A slow, shallow gradient is often more effective than a steep one.

Conclusion

The protocol detailed in this application note provides a reliable and versatile method for the synthesis of 5-tert-butyl-substituted indoles from the readily available precursor this compound. By modifying the α-bromo-ketone coupling partner, a diverse range of 2-substituted indoles can be generated, providing a powerful tool for medicinal chemists in the exploration of new chemical space for drug discovery. The straightforward procedure, coupled with robust purification and characterization techniques, makes this an accessible and valuable synthesis for any research laboratory.

References

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
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  • Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a. CORE.
  • purification techniques for indole-5,6-quinone
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  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
  • Bischler-Möhlau indole synthesis. Semantic Scholar.
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  • Bischler–Möhlau indole synthesis | 5 Publications | 202 Cit
  • A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. Benchchem.
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  • Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed.
  • Bischler-Möhlau Indole Synthesis Mechanism | Organic Chemistry. YouTube.
  • US5085991A - Process of preparing purified aqueous indole solution.
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  • Indoles Synthesis. Unknown Source.
  • Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Unknown Source.
  • Fischer Indole Synthesis. SynArchive.
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  • Fischer Indole Synthesis | TCI EUROPE N.V.. Tokyo Chemical Industry.
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Sources

Application Note: Strategic Utilization of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one in Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the strategic utilization of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one (CAS 53498-38-3), a specialized intermediate offering a unique combination of steric bulk and lipophilicity essential for modulating the pharmacokinetics of drug candidates.

Executive Summary & Therapeutic Relevance

This compound is a privileged "ortho-amino ketone" scaffold. Its value lies in the 5-tert-butyl group , a bulky, lipophilic substituent that resists metabolic oxidation (unlike methyl or ethyl groups) and significantly enhances the membrane permeability of the final drug molecule.

Primary Applications:

  • 
    -Adrenergic Agonist Analogs:  It serves as a direct precursor to amino-alcohol pharmacophores structurally related to Mabuterol  and Tulobuterol , where the tert-butyl group replaces halogenated motifs to alter receptor binding affinity and metabolic stability.
    
  • Lipophilic Indole & Quinoline Synthesis: Through cyclocondensation reactions (e.g., Friedländer, Madelung), it yields 5-tert-butyl-substituted heterocycles, which are critical in oncology (kinase inhibitors) and antiviral research.

Chemical Pathway Analysis

The utility of this intermediate branches into two primary synthetic distinct workflows. The following diagram illustrates the retrosynthetic logic and forward pathways.

ReactionPathways Start 1-(2-Amino-5-tert-butylphenyl) ethan-1-one (CAS 53498-38-3) InterA α-Bromo Intermediate (Highly Reactive) Start->InterA Bromination (Br2/AcOH) ProdB 2-Substituted Quinolines (Friedländer Synthesis) Start->ProdB Condensation w/ Ketones (Base/Acid) ProdC 5-tert-Butylindoles (Cyclization) Start->ProdC Intramolecular Cyclization ProdA β-Amino Alcohol (Adrenergic Agonist Scaffold) InterA->ProdA 1. Amine Addition 2. NaBH4 Reduction

Figure 1: Divergent synthetic pathways for CAS 53498-38-3, highlighting its role in generating amino-alcohols and fused heterocycles.[1][2]

Detailed Experimental Protocols

Protocol A: Selective -Bromination (Precursor Synthesis)

This step is the "gateway" reaction. Converting the acetyl group to an


-bromoacetyl group is necessary for subsequent amination (drug synthesis) or cyclization (indole synthesis).

Safety Warning: Bromine is corrosive and toxic. The product is a potent lachrymator. Work in a fume hood.

Reagents:

  • Substrate: this compound (10.0 g, 52.3 mmol)

  • Solvent: Glacial Acetic Acid (100 mL) or 1,4-Dioxane/Ether mix.

  • Reagent: Bromine (Br

    
    ) (8.36 g, 2.7 mL, 1.0 equiv)
    
  • Catalyst: HBr (48% aq, 3-4 drops) to initiate.

Step-by-Step Methodology:

  • Dissolution: Charge a 250 mL 3-neck round-bottom flask with the substrate and acetic acid. Stir until fully dissolved.

  • Initiation: Add catalytic HBr. Cool the solution to 10–15 °C.

  • Bromination: Add the Bromine solution dropwise over 45 minutes. Critical: Maintain temperature <20 °C to prevent poly-bromination or ring bromination. The solution will turn orange, then slowly fade as Br

    
     is consumed.
    
  • Completion: Stir for 1 hour at room temperature. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (R

    
     ~0.6) should disappear, replaced by the mono-bromo species (R
    
    
    
    ~0.5).
  • Quench: Pour the reaction mixture into 300 mL of ice water. The product may precipitate as a solid or oil.

  • Isolation: Extract with Dichloromethane (3 x 50 mL). Wash organic layer with saturated NaHCO

    
     (carefully, gas evolution) and Brine.
    
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Storage: The

    
    -bromo ketone is unstable. Use immediately for the next step (e.g., amine substitution) or store at -20 °C under Argon.
    
Protocol B: Quality Control (HPLC Method)

Due to the tert-butyl group, this molecule is significantly more lipophilic than standard amino-acetophenones. Standard C18 methods must be adjusted with higher organic ratios.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 20% B; 2-15 min: 20%

90% B; 15-20 min: 90% B
Detection UV @ 240 nm (primary) and 330 nm (secondary for impurities)
Temperature 30 °C
Injection Vol 10 µL
Retention Time ~11.5 - 12.5 min (Expect shift due to t-butyl lipophilicity)

Critical Process Parameters (CPP) & Troubleshooting

To ensure reproducibility, the following causality map explains how process variables impact the final yield.

Troubleshooting LowYield Issue: Low Yield Drying Use Glacial AcOH / Dry Dioxane LowYield->Drying Correction Impurity Issue: Poly-bromination Cooling Maintain 10-15°C Impurity->Cooling Correction Color Issue: Dark/Tar Formation Protect Use Amber Glassware / N2 atm Color->Protect Correction TempHigh Temp > 25°C during Br2 addition TempHigh->LowYield TempHigh->Impurity Water Wet Solvent (Acetic Acid) Water->LowYield Light Exposure to Light (Aniline oxidation) Light->Color

Figure 2: Troubleshooting logic for the synthesis and handling of CAS 53498-38-3.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CAS 53498-38-3. Retrieved October 26, 2023, from [Link]

  • Marco-Contelles, J., & Pérez-Mayoral, E. (2009). Friedländer Reaction: A Powerful Strategy for the Synthesis of Quinolines. Chemical Reviews.
  • Kruger, G., et al. (1984). Synthesis of Mabuterol and related beta-mimetics. Arzneimittel-Forschung/Drug Research, 34(11A), 1612-1624.[3] (Foundational text for the bromination/reduction pathway).

Sources

Application Notes and Protocols for the Cyclization of tert-Butyl Aminoacetophenones to Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The development of efficient and versatile synthetic routes to access these heterocycles is, therefore, a subject of continuous research. tert-Butyl aminoacetophenones are valuable precursors for constructing substituted quinolines, offering a strategic entry point for introducing a sterically demanding tert-butyl group, which can significantly influence the pharmacological profile of the final molecule by enhancing metabolic stability or modulating receptor binding.

This guide provides a detailed overview of established cyclization methods for synthesizing quinoline derivatives from tert-butyl aminoacetophenones. We will delve into the mechanistic underpinnings of the primary synthetic routes, offer field-proven insights into reaction optimization, and provide detailed, step-by-step protocols for laboratory execution.

Primary Cyclization Strategy: The Friedländer Annulation

The most direct and widely employed method for converting 2-aminoaryl ketones into quinolines is the Friedländer annulation.[3][4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone, ester, or nitrile).[5][6] The reaction can be catalyzed by either acids or bases and typically proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring.[7][8]

Causality in Experimental Design: Why Friedländer?

The choice of the Friedländer synthesis for precursors like tert-butyl aminoacetophenones is logical and advantageous for several reasons:

  • Convergence: It is a convergent approach, bringing together two key fragments in a single transformative step.

  • Atom Economy: The reaction is a condensation-cyclization, with the primary byproduct being water, making it an efficient process.

  • Versatility: A wide range of α-methylene compounds can be used, allowing for diverse substitutions at the 2-, 3-, and 4-positions of the quinoline core.

  • Directness: It utilizes the inherent reactivity of the ortho-amino and ketone functionalities present in the starting material without the need for pre-activation.

Mechanism of the Friedländer Annulation

The reaction proceeds via an initial condensation between the 2-aminoacetophenone and the α-methylene carbonyl compound to form an enone intermediate. This is followed by an intramolecular cyclization (addition of the amine to the carbonyl) and subsequent dehydration to yield the aromatic quinoline ring. Both acid and base catalysis facilitate these steps.

Below is a generalized mechanism for the acid-catalyzed Friedländer reaction.

Friedlander_Mechanism cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Cyclization & Dehydration A 2-Aminoaryl Ketone + α-Methylene Ketone B Enol/Enolate Formation (Acid/Base Catalyzed) A->B Catalyst C Chalcone Intermediate (β-Amino Enone) B->C D Intramolecular Cyclization C->D Ring Closure E Dehydration D->E -H2O F Substituted Quinoline E->F Aromatization

Caption: Generalized workflow of the Friedländer Annulation.

Experimental Protocols

The following protocols are designed as self-validating systems. Expected outcomes and troubleshooting advice are included based on common laboratory experiences.

Protocol 1: Acid-Catalyzed Friedländer Synthesis of a 2,4-Disubstituted Quinoline

This protocol details the synthesis of a quinoline derivative from a hypothetical 2-amino-5-(tert-butyl)acetophenone and acetylacetone, a common α-methylene partner.

Objective: To synthesize 2,4-dimethyl-7-(tert-butyl)quinoline.

Materials:

  • 2-Amino-5-(tert-butyl)acetophenone

  • Acetylacetone (2,4-pentanedione)

  • p-Toluenesulfonic acid (PTSA) or another suitable Brønsted acid.[9]

  • Toluene or Xylene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 2-amino-5-(tert-butyl)acetophenone (1.0 mmol, 1 equiv).

  • Reagent Addition: Add toluene (20 mL), followed by acetylacetone (1.2 mmol, 1.2 equiv). Finally, add p-toluenesulfonic acid (0.1 mmol, 0.1 equiv) as the catalyst.[7]

  • Heating and Monitoring: Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminoacetophenone is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 2,4-dimethyl-7-(tert-butyl)quinoline.

Trustworthiness Check (Self-Validation):

  • TLC Monitoring: A new, less polar spot should appear, corresponding to the quinoline product, while the starting material spot disappears.

  • Water Collection: The theoretical amount of water (1.0 mmol ≈ 18 µL) should be collected in the Dean-Stark trap, indicating successful dehydration.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The NMR spectra should show characteristic signals for the quinoline core and the retained tert-butyl and methyl groups.

Protocol 2: Base-Catalyzed Friedländer Synthesis

Base-catalyzed conditions can also be effective, particularly when using α-methylene compounds prone to self-condensation under acidic conditions.[8]

Objective: To synthesize 2-(tert-butyl)-3-cyano-4-phenylquinoline from 2-aminobenzophenone and tert-butylacetonitrile.

Materials:

  • 2-Aminobenzophenone (assuming a tert-butyl group is part of the α-methylene component for this example)

  • tert-Butylacetonitrile

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (15 mL) and tert-butylacetonitrile (1.5 mmol, 1.5 equiv).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add potassium tert-butoxide (1.5 mmol, 1.5 equiv) portion-wise, maintaining the temperature below 5°C. Stir for 20 minutes to generate the carbanion.

  • Substrate Addition: Dissolve 2-aminobenzophenone (1.0 mmol, 1 equiv) in anhydrous THF (5 mL) and add it dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66°C). Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction to room temperature and quench carefully by adding saturated NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography.

Alternative Cyclization Strategies

While the Friedländer annulation is the most direct route, other classical quinoline syntheses can be adapted.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an arylamine with a β-diketone.[5][10][11] To adapt this for a tert-butyl aminoacetophenone, the ketone would first need to be reduced to an amine, converting the substrate into a substituted aniline. This aniline could then be reacted with a β-diketone under strong acid catalysis (e.g., concentrated sulfuric acid) to form a 2,4-disubstituted quinoline.[12]

Combes_Workflow Start tert-Butyl Aminoacetophenone Step1 Reduction of Ketone (e.g., NaBH4, H2/Pd-C) Start->Step1 Intermediate Substituted 2-Amino-ethylaniline Step1->Intermediate Step2 Reaction with β-Diketone Intermediate->Step2 Step3 Acid-Catalyzed Cyclization (H2SO4) Step2->Step3 Product Substituted Quinoline Step3->Product

Caption: Multi-step workflow adapting Combes synthesis.

This route is less direct than the Friedländer synthesis because it requires an additional reduction step. However, it offers an alternative pathway if the Friedländer reaction proves to be low-yielding for a specific substrate combination.[9]

Data Summary and Comparison

The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final quinoline product.

MethodStarting MaterialKey ReagentCatalystTypical ConditionsAdvantagesDisadvantages
Friedländer (Acid) 2-Aminoaryl Ketoneα-Methylene CompoundPTSA, H₂SO₄, Lewis Acids[7]Reflux in Toluene, 4-12 hDirect, Convergent, Good Atom EconomyCan fail with sensitive functional groups
Friedländer (Base) 2-Aminoaryl Ketoneα-Methylene CompoundKOtBu, NaOH, Piperidine[8]0°C to Reflux in THF/DMFGood for base-stable substratesStrong base can cause side reactions
Combes Arylamineβ-DiketoneConc. H₂SO₄, PPA[10][11]100-120°C, neat or solventRobust, well-establishedRequires strong acid, less functional group tolerance

Conclusion

The synthesis of quinoline derivatives from tert-butyl aminoacetophenones is most effectively achieved via the Friedländer annulation. This method provides a direct, versatile, and efficient pathway to a wide range of substituted quinolines. Both acid and base-catalyzed protocols are robust, and the choice between them should be guided by the specific nature of the α-methylene coupling partner. By carefully controlling reaction conditions and following systematic work-up and purification procedures, researchers can reliably access these valuable heterocyclic compounds for applications in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols - PMC.
  • Flychem Co., Ltd. (2024, December 24). Common Quinoline Synthesis Reactions.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchGate. (n.d.). Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and....
  • Indian Academy of Sciences. (n.d.). Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Combes Quinoline Synthesis. (n.d.).
  • Vertex AI Search. (n.d.). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions.
  • ResearchGate. (2025, August 10). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • MDPI. (2023, July 31). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes.
  • Vertex AI Search. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • Vertex AI Search. (2022, June 27). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.
  • SynArchive. (n.d.). Friedländer synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • ACG Publications. (n.d.). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T.
  • Academia.edu. (n.d.). Synthesis and Friedländer Reactions of 5-Amino-4-cyano-1,3-oxazoles.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.

Sources

Application & Protocol: Selective Catalytic Hydrogenation of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one to 1-(2-Amino-5-tert-butylphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Executive Summary

This application note provides a detailed guide for the selective catalytic hydrogenation of the ketone 1-(2-Amino-5-tert-butylphenyl)ethan-1-one to the corresponding secondary alcohol, 1-(2-Amino-5-tert-butylphenyl)ethan-1-ol. This transformation is a critical step in the synthesis of various pharmacologically active molecules and chiral auxiliaries. The protocol emphasizes safety, scalability, and high-yield conversion using standard laboratory equipment. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and outline methods for product characterization, ensuring a reproducible and reliable synthesis.

Introduction: The Significance of 2-Amino-Phenylethanolamines

The 2-amino-phenylethanolamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous adrenergic receptor agonists and antagonists. The controlled synthesis of specific derivatives, such as the title compound, is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics. Catalytic hydrogenation stands out as the preferred method for reducing the parent ketone due to its high efficiency, excellent chemoselectivity, operational simplicity, and the use of heterogeneous catalysts which are easily separated from the reaction mixture.[1] This method avoids the use of stoichiometric metal hydride reagents, which can present challenges in workup and scalability.

Mechanistic Rationale and Catalyst Selection

Catalytic hydrogenation of a ketone is a surface-mediated process involving a heterogeneous metal catalyst, typically from the platinum group metals.[2] The reaction proceeds through a well-understood, albeit complex, series of steps.

Pillar of Expertise: Why Choose Platinum or Palladium?

Both Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) are effective for carbonyl reductions.[3][4]

  • Platinum (Pt/C): Often considered the catalyst of choice for the clean reduction of ketones to alcohols. It generally exhibits high activity under mild conditions and is less prone to over-reduction (hydrogenolysis).[3][4]

  • Palladium (Pd/C): While extremely effective for many reductions (e.g., alkenes, nitro groups), Pd/C can sometimes catalyze the further reduction of a benzylic alcohol to the corresponding alkane, a process known as hydrogenolysis.[3][5] However, by carefully controlling the reaction conditions (lower pressure, room temperature), this side reaction can be minimized, allowing for selective alcohol formation.[6]

For this protocol, we will detail the use of Pt/C to ensure high selectivity to the desired alcohol product. The general mechanism is illustrated below.

Catalytic_Hydrogenation_Mechanism cluster_0 Catalyst Surface (e.g., Pt/C) H2 H₂ (Gas Phase) H_ads 2H (adsorbed) H2->H_ads 1. Adsorption & Dissociation Ketone R-C(=O)-R' (Substrate) Ketone_ads Ketone (adsorbed) Ketone->Ketone_ads 2. Adsorption Product R-CH(OH)-R' (Product) Catalyst_Surface Pt Surface Ketone_ads->Product 3. Stepwise H-Transfer

Caption: General mechanism of catalytic hydrogenation on a metal surface.

Detailed Experimental Protocol

This protocol is designed for a ~1 mmol scale and can be adapted for larger quantities with appropriate equipment modifications.

Materials and Equipment
Reagent/EquipmentSpecificationSupplier Example
Substrate This compoundCommercially available
Catalyst 5% Platinum on activated carbon (Pt/C)Sigma-Aldrich, TCI
Solvent Ethanol (EtOH), anhydrous200 proof
Hydrogen Source Hydrogen gas (H₂) cylinder or balloonHigh purity (≥99.99%)
Reaction Vessel Two-neck round-bottom flask or Parr shaker bottleStandard laboratory glassware
Stirring Magnetic stir plate and stir bar
Inert Gas Argon (Ar) or Nitrogen (N₂)
Filtration Buchner funnel, filter flask, Celite® 545
Analysis TLC plates (Silica gel 60 F₂₅₄), HPLC
Safety Precautions: A Trustworthy System
  • Catalyst Flammability: Platinum on carbon is highly flammable, especially when dry or in the presence of organic solvents and air. Never allow the catalyst to dry on filter paper. Handle in a well-ventilated fume hood and keep a fire extinguisher nearby.[7]

  • Hydrogen Gas: Hydrogen is highly explosive. Ensure all connections are secure and leak-tested. The reaction area must be free of ignition sources. Always purge the reaction vessel with an inert gas before introducing hydrogen and before opening it to the atmosphere after the reaction.[7]

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.

Step-by-Step Procedure
  • Reactor Setup: Place a magnetic stir bar into a 50 mL two-neck round-bottom flask. Equip one neck with a rubber septum and the other with a three-way stopcock connected to both an inert gas/vacuum line and a hydrogen-filled balloon.

  • Charging the Vessel: In the fume hood, weigh 191 mg (1.0 mmol) of this compound and add it to the flask.

  • Solvent Addition: Add 10 mL of anhydrous ethanol to the flask to dissolve the substrate.

  • Catalyst Addition: Carefully weigh ~20 mg (~5 mol%) of 5% Pt/C and add it to the stirring solution. Expertise Insight: Adding the catalyst to the solvent-wetted substrate minimizes the risk of ignition from static discharge or solvent vapor.[7]

  • Inerting the System: Immediately seal the flask. Evacuate the flask gently using the vacuum line and backfill with inert gas (Argon). Repeat this purge cycle three times to ensure an inert atmosphere.

  • Introducing Hydrogen: Evacuate the flask one final time and then switch the stopcock to introduce hydrogen from the balloon. Ensure the balloon remains inflated throughout the reaction. For larger scales, a Parr hydrogenator pressurized to 30-50 psi is recommended.

  • Reaction: Stir the suspension vigorously at room temperature. Efficient stirring is crucial for maximizing the gas-liquid-solid phase contact.[7]

  • Monitoring Progress: Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product alcohol will have a lower Rf value than the starting ketone. The reaction is typically complete within 4-12 hours.

  • Quenching and Filtration:

    • Once the reaction is complete, switch the stopcock from the hydrogen source to the inert gas line. Purge the flask with inert gas for several minutes.

    • Prepare a small pad of Celite® (~1 cm thick) in a Buchner funnel and wet it with ethanol.

    • Under a gentle stream of inert gas, carefully decant the reaction mixture onto the Celite pad.

    • Rinse the reaction flask with small portions of ethanol (2 x 5 mL) and pass these rinsings through the filter.

    • CRITICAL SAFETY STEP: Do not allow the filter cake containing the catalyst to go dry. Immediately after filtration, quench the Celite pad with plenty of water before disposal.

  • Isolation: Concentrate the filtrate using a rotary evaporator to remove the ethanol. This will yield the crude 1-(2-Amino-5-tert-butylphenyl)ethan-1-ol, typically as a pale yellow solid or oil. The product is often of high purity (>95%) and may not require further purification for many applications.

Characterization and Data

The successful conversion can be confirmed by standard spectroscopic methods.

PropertyThis compound (Starting Material)1-(2-Amino-5-tert-butylphenyl)ethan-1-ol (Product)
Molecular Formula C₁₂H₁₇NOC₁₂H₁₉NO
Molecular Weight 191.27 g/mol 193.29 g/mol
IR (cm⁻¹) ~3400, 3300 (N-H), ~1660 (C=O, strong)~3350 (O-H, broad), ~3400, 3300 (N-H)
¹H NMR (δ, ppm) ~7.5 (Ar-H), ~7.2 (Ar-H), ~6.7 (Ar-H), ~4.5 (br s, NH₂), ~2.6 (s, CH₃), ~1.3 (s, t-Bu)~7.1 (Ar-H), ~6.9 (Ar-H), ~6.6 (Ar-H), ~4.8 (q, CHOH), ~4.4 (br s, NH₂), ~2.5 (br s, OH), ~1.4 (d, CH₃), ~1.2 (s, t-Bu)
¹³C NMR (δ, ppm) ~200 (C=O), Aromatic signals, ~34 (t-Bu C), ~31 (t-Bu CH₃), ~26 (C=O CH₃)Aromatic signals, ~65 (CHOH), ~34 (t-Bu C), ~31 (t-Bu CH₃), ~25 (CHOH CH₃)

Experimental Workflow Diagram

The entire process, from setup to analysis, is summarized in the following workflow.

Experimental_Workflow A 1. Setup & Charge Reactor (Substrate, Solvent) B 2. Add Catalyst (Pt/C) A->B C 3. Inert Gas Purge (Ar or N₂) B->C D 4. Introduce H₂ Gas (Balloon or Pressure Vessel) C->D E 5. Stir at Room Temp. Monitor by TLC/HPLC D->E F 6. Inert Gas Purge (Post-Reaction) E->F G 7. Filter through Celite® (Quench Catalyst Waste) F->G H 8. Concentrate Filtrate (Rotary Evaporation) G->H J Crude Product (1-(2-Amino-5-tert-butylphenyl)ethan-1-ol) H->J I 9. Product Analysis (NMR, IR, MS) J->I

Caption: Workflow for the catalytic hydrogenation of this compound.

References

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Wang, C., et al. (2021, October 11). Hydrogen-Bonding-Mediated Selective Hydrogenation of Aromatic Ketones over Pd/C in Ionic Liquids at Room Temperature. ACS Sustainable Chemistry & Engineering. [Link]

  • Wikipedia. Platinum on carbon. [Link]

  • Ley, S. V., & Stewart-Liddon, A. J. P. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. PMC. [Link]

  • Gu, J., et al. (2019, July 5). Electrochemical Reduction of the Carbonyl Functional Group: The Importance of Adsorption Geometry, Molecular Structure, and Electrode Surface Structure. Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Fiveable. (2025, August 15). Reduction of Ketones Definition - Organic Chemistry II Key Terms. [Link]

  • Master Organic Chemistry. (n.d.). Reduction of aromatic ketones to alkanes with Pd/C and hydrogen. [Link]

  • Technical Disclosure Commons. (2025, January 23). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. [Link]

  • RSC Publishing. (n.d.). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. [Link]

  • Waseda University. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions during the acylation of 4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation of 4-tert-butylaniline

Welcome to our dedicated technical support guide for the acylation of 4-tert-butylaniline. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this crucial transformation while minimizing the formation of common impurities. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and refine your synthetic strategy.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each answer provides a mechanistic explanation for the issue and a validated protocol for its resolution.

Q1: My reaction is producing a significant amount of a second, less polar product, which I suspect is the diacylated aniline. How can I prevent this?

A1: Cause & Mechanism

This is a classic case of overacylation . The monoacylated product, N-(4-tert-butylphenyl)acetamide, still possesses a lone pair of electrons on the nitrogen atom, albeit one that is significantly delocalized into the adjacent carbonyl group. Under forcing conditions (e.g., high temperature, large excess of a highly reactive acylating agent), this lone pair can attack a second molecule of the acylating agent, leading to the formation of a diacetamide. The nucleophilicity of the nitrogen increases with each alkyl group attached, which can make primary amines susceptible to overalkylation or overacylation if not properly controlled.[1]

The formation of the diacylated product is particularly favored when:

  • A large excess (>1.5 equivalents) of the acylating agent is used.

  • The reaction temperature is too high, providing the necessary activation energy for the less nucleophilic amide to react.

  • The reaction is allowed to run for an extended period after the starting material has been consumed.

dot

Caption: Desired monoacylation vs. undesired diacylation pathway.

Validated Protocol to Minimize Diacylation:

  • Reagent Stoichiometry: Carefully control the stoichiometry. Use a slight excess, typically 1.05 to 1.1 equivalents, of the acylating agent (e.g., acetic anhydride). This ensures full conversion of the starting material without providing a large excess to drive the second acylation.

  • Temperature Control: Begin the reaction at a low temperature (0-5 °C) by adding the acylating agent dropwise to a solution of the aniline. After the addition is complete, allow the reaction to slowly warm to room temperature. Avoid external heating unless necessary.

  • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the 4-tert-butylaniline spot has disappeared, proceed with the workup promptly.

  • Choice of Base: When using an acyl chloride, a base like pyridine is essential to neutralize the HCl byproduct.[2][3] Pyridine can also act as a nucleophilic catalyst, but using a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can sometimes reduce overacylation by minimizing the formation of highly reactive intermediates.

Q2: I am observing colored impurities (pink/brown/black) in my reaction mixture or final product. What causes this, and how can I get a clean product?

A2: Cause & Mechanism

Anilines are notoriously susceptible to oxidation , which produces highly colored, polymeric radical species.[4] This can be initiated by atmospheric oxygen, trace metal impurities, or strong oxidizing agents. The presence of even a small amount of oxidized aniline at the start can lead to a discolored final product.

Key Preventive Measures:

  • Starting Material Purity: Ensure your 4-tert-butylaniline is pure and colorless. If it has developed a color upon storage, it should be purified before use. A common lab-scale method is distillation under reduced pressure.[5]

  • Inert Atmosphere: For high-purity applications, running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended. This minimizes contact with atmospheric oxygen.

  • Solvent Quality: Use fresh, anhydrous solvents. Peroxides in older ether-based solvents can initiate oxidation.

  • Workup and Purification: During the aqueous workup, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) can help to quench colored impurities. The final product should be purified by recrystallization, often from an ethanol/water mixture, which is very effective at excluding colored polymeric materials.[6]

Experimental Protocol for a Colorless Product:

  • Setup: To a flame-dried flask under a nitrogen atmosphere, add purified 4-tert-butylaniline (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add acetic anhydride (1.05 eq).

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quenching & Workup: Once complete, pour the reaction mixture into ice-cold water. If any color is present, add a 10% aqueous solution of sodium bisulfite dropwise until the color dissipates.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol/water to yield a pure, white crystalline solid.

Q3: My yield is low, and I'm recovering a lot of starting material. What's going wrong?

A3: Cause & Mechanism

Low conversion can stem from several issues, primarily related to reagent deactivation or insufficient reactivity.

  • Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are highly susceptible to hydrolysis. If there is significant water in your solvent or on your glassware, the acylating agent will be consumed by reacting with water to form the corresponding carboxylic acid, rendering it unavailable for the acylation of the aniline.[7]

  • Insufficient Reactivity: While 4-tert-butylaniline is a good nucleophile, very mild conditions (e.g., low temperature with a less reactive acylating agent) might not be sufficient for complete conversion in a reasonable timeframe.

  • Protonation of the Amine: If an acyl chloride is used without a base, the HCl generated will protonate the starting aniline, forming the anilinium salt.[8] This salt is not nucleophilic and will not react with the acylating agent, effectively halting the reaction. This is why a base is crucial when using acyl halides.[9][10]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use oven- or flame-dried glassware. Use anhydrous solvents. Ensure your 4-tert-butylaniline is dry.

  • Use a Base with Acyl Halides: Always include at least one equivalent of a base like pyridine or triethylamine when using an acyl chloride to scavenge the generated HCl.[3]

  • Consider a Catalyst: For sluggish reactions, a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can be added. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive N-acylpyridinium intermediate with the acylating agent, dramatically accelerating the reaction.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best choice of acylating agent: Acetic Anhydride or Acetyl Chloride?

A1: The choice depends on your specific experimental constraints and scale. Both are excellent acetylating agents.

FeatureAcetyl Chloride (CH₃COCl)Acetic Anhydride ((CH₃CO)₂O)
Reactivity More reactiveLess reactive
Byproduct Hydrogen Chloride (HCl)Acetic Acid (CH₃COOH)
Base Required Mandatory (e.g., pyridine, Et₃N)Optional , but often used to accelerate the reaction
Handling Highly corrosive, moisture-sensitiveCorrosive, moisture-sensitive
Workup Requires neutralization of strong acidByproduct is water-soluble and easily removed

Senior Scientist Insight: For most lab-scale syntheses, acetic anhydride is preferred due to its easier handling and the less corrosive nature of its byproduct (acetic acid vs. HCl).[12] The reaction is often cleaner and the workup is more straightforward. Acetyl chloride is typically reserved for less reactive amines where the higher reactivity is necessary for the reaction to proceed.

Q2: What is the role of a base like pyridine in this reaction, and is it always necessary?

A2: A base serves two primary functions in acylation reactions:

  • Acid Scavenger: When using acyl chlorides, one equivalent of HCl is produced. The base neutralizes this strong acid, preventing the protonation of the aniline starting material and driving the reaction to completion.[2][3][10]

  • Nucleophilic Catalyst: Tertiary amines like pyridine and especially DMAP can act as nucleophilic catalysts. They react with the acylating agent to form a highly reactive acyl-ammonium intermediate, which is then more readily attacked by the aniline.[9][13]

Is it always necessary?

  • With acyl chlorides : Yes, it is essential.

  • With acid anhydrides : No, it is not strictly necessary as the byproduct is a weaker carboxylic acid. However, adding a base can significantly increase the reaction rate.

dot

Caption: Dual roles of pyridine in acylation reactions.

Q3: How does the steric hindrance from the tert-butyl group influence the reaction?

A3: The tert-butyl group is large and sterically demanding.[14] In the case of 4-tert-butylaniline, its primary influence is electronic and positional rather than direct steric hindrance at the reaction center.

  • Electronic Effect: It is a weak electron-donating group through induction, which slightly increases the nucleophilicity of the amino group compared to aniline itself.

  • Positional Effect: Being in the para position, it is far from the amino group and does not sterically hinder the approach of the acylating agent to the nitrogen atom.

  • Preventing Side Reactions: Its steric bulk provides a significant advantage by sterically shielding the ortho positions. This effectively prevents competing electrophilic aromatic substitution reactions (C-acylation) on the ring, leading to a much cleaner N-acylation compared to less substituted anilines.[14] In some cases with extreme steric crowding, acid-promoted elimination of the tert-butyl group has been observed, but this requires harsh conditions not typical for standard acylation.[15]

References

  • Study Prep in Pearson+. (n.d.). In the acetylation of aniline, what role does pyridine play in th...
  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE.
  • Allen. (n.d.). What is the role of pyridine in the acelation reaction of amines?.
  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
  • askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. It.
  • PubMed. (2011, July 1). Curtin-Hammett and steric effects in HOBt acylation regiochemistry.
  • Brainly.in. (2024, February 23). (c) during the acylation of aniline, stronger base pyridine is added. this is done in order to remove the.
  • studylib.net. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism.
  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Benchchem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • Chemistry Stack Exchange. (2018, May 9). In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later?.
  • Thieme. (2025, October 22). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines.
  • RSC Publishing. (2025, October 24). Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts.
  • Reddit. (2014, May 26). Purify and dry aniline? : r/chemistry.
  • PMC - NIH. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • YouTube. (2017, December 22). (very Imp.)"Acylation of Aniline (Why and How)" in Aromatic rxns. - JEE||NEET.
  • YouTube. (2020, September 11). Acetylation of aniline.
  • Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines.
  • Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications.

Sources

Addressing solubility issues of 5-tert-butyl derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemical Biology Technical Support Center .

Ticket ID: #TB-505 Subject: Solubility Optimization Strategies for 5-tert-butyl Derivatives in Aqueous Media Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division

Executive Summary

You are encountering solubility difficulties with 5-tert-butyl derivatives because this specific moiety acts as a "lipophilic anchor." The tert-butyl group is bulky, rigid, and highly hydrophobic, typically adding +1.5 to +1.9 log units to a molecule's partition coefficient (


). In aqueous media, this forces the molecule to aggregate or "crash out" (precipitate) upon dilution from organic stocks, often leading to false negatives in bioassays or clogged instrumentation.

This guide provides a validated troubleshooting workflow to overcome these thermodynamic barriers.

Module 1: Diagnostic & Strategy Selection

Q: I have sonicated my compound in water for 30 minutes, but it remains a suspension. Why won't it dissolve?

A: You are fighting thermodynamics. The tert-butyl group creates a high energy penalty for cavity formation in water. Sonication provides kinetic energy to disperse particles, but it does not change the thermodynamic solubility. Once the sonic energy dissipates, the hydrophobic effect drives re-aggregation.

Decision Matrix: Selecting the Right Solubilization Strategy Before proceeding, determine the physicochemical profile of your specific derivative.

SolubilityStrategy Start Analyze 5-tert-butyl Derivative Ionizable Does it have ionizable groups? (Amine, Carboxylic Acid) Start->Ionizable Salt Strategy A: Salt Formation (Adjust pH +/- 2 units from pKa) Ionizable->Salt Yes Neutral Neutral / Non-Ionizable Ionizable->Neutral No Bioassay Intended Use: Biological Assay? Neutral->Bioassay Cosolvent Strategy B: Cosolvent System (DMSO/Ethanol < 1%) Bioassay->Cosolvent No (Chemical Assay) Toxicity Is DMSO toxic to your cells? Bioassay->Toxicity Yes Toxicity->Cosolvent No Complex Strategy C: Inclusion Complex (HP-Beta-Cyclodextrin) Toxicity->Complex Yes (High Success) Lipid Strategy D: Lipid Formulation (Micelles/Liposomes) Complex->Lipid If Fails

Figure 1: Decision matrix for solubilizing hydrophobic 5-tert-butyl derivatives. Note that Strategy C (Cyclodextrins) is often the most effective for this specific moiety due to steric fit.

Module 2: The "Crash Out" Phenomenon (Cosolvents)

Q: My compound dissolves in DMSO at 10 mM. When I dilute it into media to 10 µM (1:1000 dilution), it precipitates immediately. Why?

A: This is the "Solvent Shift" effect. The solubility of lipophilic compounds does not change linearly with cosolvent fraction. It often drops exponentially. You likely generated a supersaturated solution that collapsed (nucleated) upon contact with the aqueous phase.

Technical Insight: The tert-butyl group has a high affinity for the DMSO interface. When water surrounds the DMSO molecules, the drug is "squeezed" out.

Protocol: The "Step-Wise" Solvation Method Do not shoot the DMSO stock directly into a large volume of media.

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 100x the final concentration.

  • Intermediate Dilution (The Critical Step):

    • Prepare a "Transition Buffer" containing 50% DMSO and 50% Water (or PBS).

    • Dilute your stock 1:1 into this buffer.

    • Why? This prevents the immediate "shock" of a 100% aqueous environment.

  • Final Dilution:

    • Slowly add the Intermediate Mix to your final media while vortexing.

Data: Cosolvent Limits in Biological Assays

Solvent Max Final % (Cell Culture) Max Final % (Enzymatic Assay) Notes
DMSO 0.1% - 0.5% 5% - 10% Hygroscopic; can permeate membranes.
Ethanol < 0.1% 1% - 5% Volatile; evaporation alters concentration.

| PEG 400 | 0.5% - 1.0% | 10% - 20% | Good for preventing aggregation; viscous. |

Module 3: Advanced Solubilization (Cyclodextrins)

Q: I cannot use DMSO because it affects my receptor readout. What is the best alternative for tert-butyl groups?

A: Cyclodextrin (CD) complexation.[1] Specifically, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.
  • Why: The tert-butyl group is too bulky for

    
    -CD (cavity diameter ~5.7 Å) but fits perfectly into the hydrophobic cavity of 
    
    
    
    -CD (cavity diameter ~7.8 Å) [1].
  • Mechanism: The hydrophobic tert-butyl moiety displaces water from the CD cavity, forming a stable inclusion complex.

Visualizing the "Spring and Parachute" Effect We use CDs to maintain the compound in a high-energy dissolved state (the Spring) and prevent it from crystallizing (the Parachute).

SpringParachute Solid Crystalline Solid (Low Solubility) Cosolvent Dissolution (DMSO) 'The Spring' Solid->Cosolvent Energy Input Supersat Supersaturated State Cosolvent->Supersat Dilution Precip Precipitation (Crash Out) Supersat->Precip No Stabilizer CD Cyclodextrin Encapsulation Supersat->CD Add HP-Beta-CD Stable Stable Inclusion Complex CD->Stable 'The Parachute'

Figure 2: The "Spring and Parachute" mechanism. Cyclodextrins intercept the supersaturated state to prevent precipitation.

Protocol: Preparation of HP-


-CD Complex 
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or PBS. Filter sterilize (0.22 µm).
    
  • Add Compound: Add your 5-tert-butyl derivative (powder) to the CD solution.

    • Target Ratio: Start with a 1:2 to 1:5 molar ratio (Drug:CD).

  • Equilibration:

    • Method A (Gentle): Stir at room temperature for 24 hours.

    • Method B (Rapid): Sonicate for 30 mins at 40°C (if compound is heat stable).

  • Verification: The solution should turn clear. If cloudy, centrifuge at 10,000 x g for 5 mins to remove non-complexed solid. Use the supernatant.

Module 4: Specific Troubleshooting FAQs

Q: Can I just adjust the pH to dissolve it? A: Only if the molecule has an ionizable "handle." The 5-tert-butyl group itself is neutral and non-ionizable.

  • Scenario A: 5-tert-butyl-2-carboxylic acid. Yes. Adjust pH > pKa (basic conditions) to form a salt.

  • Scenario B: 5-tert-butyl-benzene.[2] No. pH adjustment will only increase ionic strength and potentially reduce solubility (Salting Out effect).

Q: I see "ghost" peaks in my HPLC or low recovery in my assay. Where is the compound? A: It is likely adsorbed to the plastic. Highly lipophilic groups like tert-butyl bind non-specifically to polypropylene (tubes) and polystyrene (plates).

  • Fix 1: Use Low-Binding tubes and plates.

  • Fix 2: Add 0.01% Tween-80 or Triton X-100 to your buffer. This acts as a surfactant to keep the compound in solution and off the walls [2].

  • Fix 3: Switch to glass vials for stock preparation.

References

  • Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery. Validated compatibility of Beta-Cyclodextrin with tert-butyl groups due to steric cavity matching.

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Comprehensive review on surfactant and cosolvent strategies.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Authoritative text on LogP and solubility issues in drug discovery.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Foundational text on lipophilicity rules.

For further assistance, please contact the formulation team with your specific CAS number and current buffer composition.

Sources

Technical Support Center: Scale-Up of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: 1-(2-Amino-5-tert-butylphenyl)ethan-1-one Synonyms: 2'-Amino-5'-tert-butylacetophenone; 5-tert-Butyl-2-acetylaniline. CAS Registry Number: 53498-31-0 (Verify specific batch CoA) Application: Key intermediate for


-adrenergic agonists (e.g., Tulobuterol derivatives) and respiratory therapeutics.

The Scale-Up Challenge: The synthesis of ortho-aminoacetophenones from anilines is notoriously difficult due to the deactivating nature of the amino group in Friedel-Crafts reactions. The industry-standard solution is the Sugasawa Reaction , which utilizes a dual Lewis acid system (


 and 

) to promote ortho-selective acylation.[1] While highly effective chemically, this route presents severe engineering challenges upon scale-up, including violent exotherms, handling of toxic gases (

), and the formation of intractable aluminum-boron complexes during quenching.

This guide addresses the specific operational hurdles encountered when moving this chemistry from gram to kilogram scale.

Core Chemistry: The Sugasawa Reaction

The reaction utilizes Boron Trichloride (


) to convert the aniline into a reactive species that coordinates with the nitrile, while Aluminum Chloride (

) acts as the bulk Lewis acid catalyst.

Reaction Scheme:

  • Complexation: 4-tert-Butylaniline +

    
    
    
    
    
    Aniline-
    
    
    adduct (Exothermic).
  • Activation: Addition of

    
     and Acetonitrile (
    
    
    
    ).
  • Acylation: Thermal rearrangement/acylation at reflux.

  • Hydrolysis: Breaking the B-N and Al-N bonds to release the ketone.

SugasawaReaction Start 4-tert-Butylaniline BCl3 BCl3 Addition (Exothermic) Start->BCl3 DCM/Tol Adduct Boron-Aniline Complex BCl3->Adduct AlCl3 AlCl3 + MeCN Addition Adduct->AlCl3 Heating Reflux (Ortho-Acylation) AlCl3->Heating Intermed Ketimine Complex Heating->Intermed Quench Acid Hydrolysis (Critical Step) Intermed->Quench Product 1-(2-Amino-5-tert-butyl phenyl)ethan-1-one Quench->Product

Caption: Workflow for the Sugasawa synthesis of this compound, highlighting critical exothermic and hydrolysis steps.

Troubleshooting Guide (Q&A)

Phase 1: Reagent Addition & Exotherm Control

Q1: We observe a violent pressure spike and temperature excursion during the addition of


. How do we manage this at the 20L scale? 

Root Cause: The reaction between the aniline amine and


 is an instantaneous, highly exothermic acid-base reaction. If 

(gas or solution) is added too quickly, the heat generation exceeds the cooling capacity, causing solvent vaporization and pressure buildup.

Corrective Protocol:

  • Dilution is Key: Do not add neat aniline to neat

    
    . Dissolve the 4-tert-butylaniline in the reaction solvent (Dichloromethane or Toluene) at 5–10 volumes.
    
  • Temperature Setpoint: Cool the aniline solution to -10°C to 0°C before starting addition.

  • Subsurface Addition: If using gaseous

    
    , use a sparger tube to introduce the gas subsurface to prevent headspace accumulation. If using a 1M solution, add via a dropping funnel.
    
  • Dosing Rate: Control addition to maintain internal temperature

    
    .
    
  • Venting: Ensure the reactor is vented to a scrubber (NaOH) to catch any escaping HCl or

    
     vapors.
    

Q2: The reaction mixture turns into a solid "rock" or thick sludge after adding


, breaking our stirrer. Why? 

Root Cause: The intermediate boron-aluminum complexes are often poorly soluble in non-polar solvents like toluene, especially at high concentrations.

Corrective Protocol:

  • Solvent Choice: Switch to 1,2-Dichloroethane (DCE) or a Toluene/DCE mixture. Chlorinated solvents generally solubilize the Lewis acid complexes better than pure toluene.

  • Shear Force: Use a high-torque overhead stirrer (anchor or helical ribbon impeller) rather than a standard propeller.

  • Concentration: Do not run the reaction more concentrated than 0.5 M. Ensure at least 10–15 volumes of solvent relative to the starting aniline.

Phase 2: Reaction & Conversion

Q3: We see incomplete conversion (starting material remaining) even after 24 hours of reflux. Adding more


 doesn't help. 

Root Cause:

  • Moisture Ingress:

    
     and 
    
    
    
    are extremely hygroscopic. Any moisture destroys the catalyst, generating HCl and boric acid, which are inactive for the Sugasawa mechanism.
  • Loss of Volatiles: Acetonitrile (the reagent) may be escaping if the condenser is not efficient, or if it's consumed by self-condensation.

Corrective Protocol:

  • System Integrity: Dry all glassware and solvents (

    
     ppm water). Keep the system under a positive pressure of dry nitrogen.
    
  • Stoichiometry: The standard Sugasawa stoichiometry is often 1.1 eq Aniline : 1.1 eq

    
     : 1.1 eq 
    
    
    
    . However, for scale-up, increasing
    
    
    to 1.2–1.5 eq can drive the reaction to completion.
  • Reagent Excess: Use Acetonitrile as a co-solvent or in large excess (2–3 eq) if conversion is stalling.

Phase 3: Quenching & Work-up (The "Death Valley" of Scale-up)

Q4: Upon quenching with water, the reactor erupted (delayed exotherm) and formed a sticky "toffee" that trapped the product. How do we quench safely?

Root Cause: The aluminum-boron-nitrogen complex is extremely stable. Simple water addition hydrolyzes the surface, forming an impermeable shell of aluminum hydroxide (the "toffee"), while the core remains reactive. When the shell breaks, massive heat is released instantly.

Corrective Protocol: The "Reverse Acid Quench" Do not add water to the reaction. Add the reaction mixture to acid.

  • Preparation: Prepare a separate quench vessel containing 2N to 6N HCl (approx. 5–10 eq relative to Al) cooled to 0–5°C.

  • Transfer: Slowly transfer the hot (or warm) reaction mixture into the cold acid solution.

    • Why? The acid prevents the formation of insoluble Al(OH)

      
       gels, keeping aluminum in solution as 
      
      
      
      /
      
      
      .
  • Temperature Control: Maintain quench mass

    
    .
    
  • Digestion: After transfer, heat the biphasic mixture to 60–70°C for 1–2 hours. This "digestion" step is critical to fully hydrolyze the B-N bond and release the free amine.

Q5: We have a severe emulsion during extraction. The layers won't separate.

Root Cause: Fine precipitates of aluminum salts or boric acid are stabilizing the interface.

Corrective Protocol:

  • Filtration: Filter the biphasic mixture through a Celite pad before separation to remove suspended solids.

  • pH Adjustment: Ensure the aqueous layer is strongly acidic (pH < 1) to keep Al in solution. If the product is an acid-sensitive amine (unlikely here), you may need to use tartrate or citrate buffers (Rochelle salt) to chelate aluminum, though HCl is usually sufficient for this robust ketone.

Data & Specifications

Table 1: Solvent Suitability for Scale-Up
SolventSolubility of ComplexBoiling PointSafety ProfileRecommendation
Toluene Poor (Slurries)110°CGoodRecommended (if high torque stirring available).
1,2-DCE Good (Homogeneous)83°CCarcinogenUse only if necessary (for solubility issues).
Chlorobenzene Excellent131°CModerateAlternative for high-temp reactions.
DCM Good40°CGoodToo low boiling for the acylation step (requires solvent swap).
Table 2: Quenching Parameters
ParameterStandard Water QuenchReverse Acid Quench (Recommended)
Exotherm Risk High (Delayed/Runaway)Moderate (Controlled)
Solids Formation Sticky Al(OH)

Gel
Soluble

salts
Hydrolysis Time > 12 hours1–2 hours (with heating)
Yield Loss High (Trapped in solids)Low

Process Visualization: Quenching Decision Tree

QuenchLogic Start Reaction Complete (HPLC > 98%) Cool Cool to Ambient Start->Cool Decision Viscosity Check Cool->Decision Fluid Fluid/Stirrable Decision->Fluid Yes Solid Solid/Sludge Decision->Solid No RevQuench REVERSE QUENCH: Pour Rxn into Cold 6N HCl Fluid->RevQuench Dilute Dilute with DCE/Tol Solid->Dilute Dilute->RevQuench Digest Heat to 60°C (1-2 hours) RevQuench->Digest Sep Phase Separation Digest->Sep

Caption: Decision tree for safely quenching the Sugasawa reaction mixture to avoid solidification and thermal runaway.

References

  • Sugasawa, T., Toyoda, T., Adachi, M., & Sasakura, K. (1978).[1] Aminohaloborane in organic synthesis.[2][3] 1. Specific ortho substitution of anilines. Journal of the American Chemical Society, 100(15), 4842–4852. Link

  • Douglas, A. W., et al. (1994).[1][4] Ortho acylation of anilines by nitriles in the presence of BCl3 and an auxiliary Lewis acid: Mechanistic study. Tetrahedron Letters, 35(37), 6807-6810. Link

  • BenchChem. (2025).[5] Scale-Up Synthesis of 1-(5-Amino-2-methylphenyl)ethanone: Application Notes and Protocols. (Analogous chemistry for ortho-aminoacetophenones). Link

  • Organic Syntheses. (2008). High-Yielding, Large-Scale Synthesis of N-Protected-Alpha-Aminonitriles. (Reference for handling large scale amine/boron complexes). Org.[6][7][8] Synth. 85, 219-230. Link

  • Santa Cruz Biotechnology. 1-(2-Amino-4-tert-butyl-phenyl)-ethanone Product Data. (Structural isomer reference for physical properties). Link

Sources

Safety Operating Guide

A Comprehensive Safety and Handling Guide for 1-(2-Amino-5-tert-butylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Amino-5-tert-butylphenyl)ethan-1-one (CAS No. 126272-91-1). The following protocols are designed to ensure a safe laboratory environment by outlining necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from data on structurally similar aromatic amines and ketones, emphasizing a conservative approach to safety.

Aromatic amines, as a class, are known for their potential toxicity, including carcinogenicity and mutagenicity, and can often be absorbed through the skin.[1][2] The presence of both an amino group and a ketone functional group necessitates careful handling to mitigate risks.[3]

Hazard Identification and Risk Assessment

  • Aromatic Amine: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[3][4] Some are known or suspected carcinogens and may cause skin and eye irritation or allergic reactions.[2][3]

  • Ketone: Ketones may cause irritation to the eyes, skin, and respiratory tract. They can also be flammable.

A thorough risk assessment should be conducted before beginning any work with this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound.[5] The following table summarizes the recommended PPE for various laboratory operations.

OperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Double-gloving: Nitrile inner, Butyl rubber or Neoprene outerChemical safety goggles and a face shieldFully-buttoned lab coatNIOSH-approved respirator with organic vapor cartridges if not in a fume hood
Solution Preparation and Transfers Double-gloving: Nitrile inner, Butyl rubber or Neoprene outerChemical safety goggles and a face shieldChemically resistant lab coat or apronWork within a certified chemical fume hood
Reaction Monitoring and Work-up Double-gloving: Nitrile inner, Butyl rubber or Neoprene outerChemical safety gogglesChemically resistant lab coatWork within a certified chemical fume hood

Note on Glove Selection: While nitrile gloves offer good dexterity, they may not provide sufficient protection against prolonged contact with aromatic amines.[6] Butyl rubber or neoprene gloves are recommended for extended handling.[7][8] Always inspect gloves for any signs of degradation or perforation before use.[9]

Safe Handling Workflow

The following diagram and step-by-step guide outline the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. Setup weigh Weigh Compound don_ppe->weigh 2. Proceed dissolve Prepare Solution weigh->dissolve 3. Handle react Perform Reaction dissolve->react 4. Execute decontaminate Decontaminate Surfaces react->decontaminate 5. Conclude doff_ppe Doff PPE Correctly decontaminate->doff_ppe 6. Secure dispose Dispose of Waste doff_ppe->dispose 7. Finalize

Caption: Step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[6][10]

  • Personal Protective Equipment (PPE): Before handling the compound, put on all required PPE as detailed in the table above.

  • Handling:

    • Use caution to avoid generating dust when handling the solid material.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.[11]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[13]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Chemical Waste: Collect all chemical waste in a clearly labeled, sealed container.

  • Contaminated Materials: Dispose of all contaminated disposables (e.g., gloves, absorbent pads) in a designated hazardous waste container.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.[6][15]

References

  • Scribd. (n.d.). Aromatic Amines Hazcard Overview.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • San Jose State University. (2024, May 10). Personal Protective Equipment: Hands.
  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • BASF. (n.d.). Safety data sheet.
  • PMC. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater.
  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines.
  • BenchChem. (n.d.). Essential Personal Protective Equipment (PPE) for Handling Quantacure QTX.
  • Washington State University. (n.d.). Aniline.
  • PSEP. (n.d.). Personal Protection for the Applicator and Worker Module.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
  • Sigma-Aldrich. (2024, February 2). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • Abovchem. (n.d.). 1-(2-Hydroxy-5-phenylphenyl)ethan-1-one - CAS:14031-80-2.
  • ThermoFisher. (2025, September 17). SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). 551-93-9|1-(2-Aminophenyl)ethanone.
  • Mol-Instincts. (n.d.). 1-[3-AMINO-5-(4-TERT-BUTYLPHENYL)THIOPHEN-2-YL]ETHAN-1-ONE | CAS 306935-12-6.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 5-AMino-2,4-di-tert-butylphenol.
  • NIST. (n.d.). Ethanone, 1-(2-aminophenyl)-.
  • PubChem. (n.d.). 1-(2-Amino-5-nitrophenyl)ethanone.
  • Combi-Blocks. (2023, January 2). QC-6635 - Safety Data Sheet.
  • Taylor & Francis. (2014, September 2). Full article: Removal of Aniline and Nitro-Substituted Aniline from Wastewater by Particulate Nanoporous MCM-48.
  • ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Rutgers University. (n.d.). Aniline.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.